molecular formula C8H15NO2 B026375 2-(Dimethylamino)ethyl methacrylate CAS No. 25154-86-3

2-(Dimethylamino)ethyl methacrylate

Cat. No.: B026375
CAS No.: 25154-86-3
M. Wt: 157.21 g/mol
InChI Key: JKNCOURZONDCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of DMAEMA as a Functional Monomer in Stimuli-Responsive Polymer Design

DMAEMA is a cornerstone functional monomer for creating stimuli-responsive polymers, materials that exhibit significant changes in their properties in response to external environmental triggers. researchgate.net The polymer derived from DMAEMA, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), is well-known for its dual-responsive nature, reacting to changes in both pH and temperature. nih.govmdpi.comnih.gov

The pH sensitivity arises from the tertiary amine groups along the polymer chain. researchgate.net In acidic conditions (low pH), these amine groups become protonated, leading to a positive charge and increased hydrophilicity, which makes the polymer soluble in water. mdpi.comnih.gov As the pH increases into the basic range, the amine groups deprotonate, the polymer becomes less charged and more hydrophobic, which can cause it to precipitate from the solution. mdpi.com The pKa of PDMAEMA is approximately 7.4, making it particularly responsive under near-physiological conditions. mdpi.comresearchgate.net

This pH-dependent hydrophilicity is directly linked to its thermoresponsive behavior. PDMAEMA exhibits a Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a phase transition from a hydrophilic, soluble state to a hydrophobic, collapsed state, leading to phase separation. nih.govroyalsocietypublishing.org The LCST value can be tuned by factors such as the polymer's molecular weight, pH, and the ionic strength of the solution. nih.govroyalsocietypublishing.org In aqueous media, the LCST of PDMAEMA typically falls within the range of 32-50°C. researchgate.netroyalsocietypublishing.org This responsiveness to temperature, especially its proximity to human body temperature, makes PDMAEMA a highly valuable material in various research fields. nih.gov

Table 2: Stimuli-Responsive Properties of Poly(this compound) (PDMAEMA) This interactive table summarizes the key stimuli-responsive characteristics of PDMAEMA in aqueous solutions.

Property Value/Range Influencing Factors Source
pKa ~7.4 Polymer structure, ionic strength mdpi.comresearchgate.net
Lower Critical Solution Temperature (LCST) 32-50 °C Molecular weight, pH, salt type and concentration researchgate.netnih.govroyalsocietypublishing.org
pH Response Protonation below pKa (soluble), deprotonation above pKa (less soluble) pH of the aqueous medium mdpi.comnih.gov
Temperature Response Soluble below LCST, phase separation above LCST Temperature of the aqueous medium royalsocietypublishing.org

Historical Context and Evolution of Poly(this compound) (PDMAEMA) Research

The synthesis of PDMAEMA has evolved significantly over time, moving from conventional methods to more advanced, controlled polymerization techniques. Initially, PDMAEMA was prepared via conventional free-radical polymerization, often using initiators like 2,2'-azobisisobutyronitrile (AIBN). nih.govresearchgate.net While effective, this method offers limited control over the polymer's molecular weight, polydispersity, and architecture.

The quest for well-defined polymer structures spurred the adoption of "living" polymerization techniques. Living anionic polymerization was one of the early advanced methods used, though it requires stringent purification of reagents, making it challenging for wider application. nih.govcmu.edu Similarly, group transfer polymerization (GTP) was employed but is generally limited to (meth)acrylate monomers. cmu.edu

A major breakthrough in PDMAEMA synthesis came with the advent of controlled radical polymerization (CRP) methods in the late 1990s and 2000s. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentration Chain Transfer (RAFT) polymerization have become prevalent. researchgate.netcmu.edu ATRP, for instance, has been used to synthesize well-defined amphiphilic block copolymers of DMAEMA with monomers like methyl methacrylate (B99206) and styrene (B11656), achieving narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu RAFT polymerization has also proven effective for producing PDMAEMA with controlled molecular weights and for synthesizing block copolymers and other complex architectures. nih.govresearchgate.netmdpi.com These controlled methods have been crucial in designing PDMAEMA-based materials with precise properties for specialized applications. rsc.orgresearchgate.net

Table 3: Overview of Selected PDMAEMA Polymerization Methods This interactive table compares different techniques used for the synthesis of PDMAEMA.

Polymerization Method Typical Initiator/Catalyst System Key Advantages Source
Free Radical Polymerization AIBN, Potassium persulfate (KPS) Simple, robust nih.govnih.govrsc.org
Anionic Polymerization Diphenylmethyl lithium Produces polymers with narrow molecular weight distribution nih.gov
Atom Transfer Radical Polymerization (ATRP) Cu(I) halide complexed with a ligand (e.g., HMTETA) Excellent control over molecular weight, low polydispersity, synthesis of block copolymers cmu.edursc.orgrsc.org
Reversible Addition-Fragmentration Chain Transfer (RAFT) AIBN (initiator) with a chain transfer agent (e.g., CDB) Controlled molecular weight, narrow distribution, applicable to a wide range of monomers mdpi.comnih.govresearchgate.net

Scope and Academic Relevance of PDMAEMA in Contemporary Research Domains

The unique properties of PDMAEMA have established it as a highly relevant polymer in numerous areas of contemporary scientific research. Its cationic nature and stimuli-responsiveness are the primary drivers of its wide-ranging applications.

Gene Delivery: As a cationic polymer, PDMAEMA can electrostatically interact with negatively charged nucleic acids like plasmid DNA and RNA to form nanocomplexes known as polyplexes. rsc.orgepa.gov This ability to condense and protect genetic material makes it a promising non-viral vector for gene therapy research. nih.govnih.govresearchgate.net Studies have shown that the transfection efficiency of PDMAEMA is dependent on its molecular weight, with higher molecular weights often leading to more effective DNA condensation and cell transfection. mdpi.comepa.gov

Drug Delivery Systems: PDMAEMA is extensively investigated for use in controlled drug delivery systems. nih.gov It can be incorporated into hydrogels or nanoparticles that respond to pH or temperature changes to release a therapeutic agent at a specific site. rsc.orgresearchgate.net For example, PDMAEMA-based hydrogels can be designed to swell and release a drug in the acidic environment of the stomach. nih.gov Its mucoadhesive properties are also being explored to prolong contact time for topical drug administration. nih.gov

Stimuli-Responsive Hydrogels: The ability of PDMAEMA to form hydrogels that change volume in response to pH and temperature is a major area of research. nih.govmdpi.comrsc.org These "smart" hydrogels have potential applications as sensors, actuators in microfluidic devices, and in systems for separating oil from water. rsc.orgresearchgate.net By combining PDMAEMA with other polymers, such as poly(N-isopropylacrylamide) (PNIPAM), researchers can create hydrogels with finely tuned and even multiple sensitivities. mdpi.commdpi.com

Coatings and Other Applications: Beyond biomedical applications, PDMAEMA is used to modify surfaces and materials. It can enhance adhesion and chemical resistance in coatings and adhesives. sigmaaldrich.compolysciences.com Its cationic nature also makes it effective as a flocculant in wastewater treatment. polysciences.com Furthermore, quaternized forms of PDMAEMA exhibit potent antibacterial properties, making them suitable for developing antimicrobial surfaces and materials. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNCOURZONDCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25154-86-3
Record name Poly[2-(dimethylamino)ethyl methacrylate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25154-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1027504
Record name 2-(Dimethylamino)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethylaminoethyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6000
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

186 °C
Record name N,N-DIMETHYLAMINOETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DIMETHYLAMINOETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6
Record name N,N-DIMETHYLAMINOETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93
Record name N,N-DIMETHYLAMINOETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4
Record name N,N-DIMETHYLAMINOETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11
Record name N,N-Dimethylaminoethyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6000
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Liquid, Colorless liquid

CAS No.

2867-47-2, 25154-86-3
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3246
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (Dimethylamino)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2867-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylaminoethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)ethyl methacrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Dimethylamino)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-dimethylaminoethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(N,N-DIMETHYLAMINO)ETHYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0V97PV2G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N-DIMETHYLAMINOETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-30 °C (freezing point), -30 °C
Record name N,N-DIMETHYLAMINOETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-DIMETHYLAMINOETHYL METHACRYLATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthetic Methodologies for Poly 2 Dimethylamino Ethyl Methacrylate Pdmaema

Controlled/Living Radical Polymerization (CLRP) Strategies

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Role of Chain Transfer Agents (CTAs) in Molecular Weight and Architecture Control

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and complex architectures. rsc.org The choice of chain transfer agent (CTA) is crucial in RAFT polymerization as it significantly influences the reaction kinetics and the final polymer properties. By carefully selecting the CTA, it is possible to tailor the molecular weight and architecture of Poly(2-(Dimethylamino)ethyl methacrylate) (PDMAEMA).

For instance, difunctional RAFT agents like BTBP have been used to create α,ω-dithioester-functionalized PDMAEMA oligomers. nih.gov These oligomers can then be oxidized to form reducible PDMAEMA with disulfide bonds in the backbone. nih.gov This approach allows for the synthesis of polymers with specific functionalities at both chain ends, opening possibilities for creating block copolymers or other complex structures.

The ability to control molecular weight is a key feature of RAFT polymerization. Studies have systematically varied the molecular weight of PDMAEMA from 15 to 290 kDa to determine the minimum chain length required for certain applications. mdpi.com Furthermore, block copolymers of PDMAEMA with other monomers, such as poly(2-hydroxyethyl methacrylate) (pHEMA), have been synthesized with varying block lengths and molecular weights in the range of 17–35.7 kDa. mdpi.combohrium.com This precise control over molecular weight and composition is achieved by adjusting the ratio of monomer to CTA and initiator. researchgate.net The resulting polymers exhibit narrow molecular weight distributions, a hallmark of a controlled polymerization process. rsc.org

The selection of the CTA also plays a role in the synthesis of more complex architectures like star polymers. While not the focus here, it highlights the versatility of RAFT in controlling polymer architecture. royalsocietypublishing.org The ability to create well-defined linear and block copolymers of PDMAEMA through RAFT polymerization demonstrates the critical role of the CTA in dictating the final polymer structure. mdpi.combohrium.comrsc.org

Photoinduced Electron Transfer-RAFT (PET-RAFT) for Polymer Network Formation

Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has emerged as a powerful technique for creating polymer networks, such as hydrogels, with high precision and under mild conditions. nih.govnih.gov This method utilizes visible light to activate a photoredox catalyst, which then mediates the RAFT process, offering excellent spatiotemporal control. nih.govacs.orgsci-hub.se A key advantage of PET-RAFT is its tolerance to oxygen, which simplifies the experimental setup compared to traditional free-radical polymerizations that require rigorous deoxygenation. nih.govsci-hub.se

The PET-RAFT mechanism can proceed through different pathways, often involving an electron or energy transfer from the excited photocatalyst to the RAFT agent. mdpi.com This process generates the radicals necessary for polymerization. The polymerization can be switched "ON" and "OFF" by controlling the light source, allowing for precise control over the polymer chain growth. researchgate.net

This technique has been successfully employed to fabricate self-healing hydrogels. nih.govnih.gov By using commercially available monomers and a cytocompatible photocatalyst like Eosin Y, hydrogel scaffolds can be generated directly in aqueous media, including cell culture media. nih.govacs.org For example, PDMAEMA has been copolymerized with a crosslinker like poly(ethylene glycol) diacrylate (PEGDA) to form hydrogel networks. acs.org High monomer conversions of up to 100% can be achieved, resulting in the formation of soft cellular scaffolds. nih.govacs.org

The controlled nature of PET-RAFT allows for the creation of well-defined polymer networks. nih.gov The presence of the CTA at the end of the polymer chains enables further reactions, such as chain extension or the "healing" of a damaged hydrogel by adding more monomer and re-irradiating the system. nih.govnih.gov This capability has been demonstrated even in the presence of encapsulated cells, highlighting the potential of PET-RAFT for biomedical applications. nih.gov

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a widely used controlled/"living" radical polymerization technique for synthesizing well-defined polymers, including PDMAEMA. cmu.educmu.edu This method relies on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex in a lower oxidation state, typically a copper(I) complex. cmu.edu This process establishes a dynamic equilibrium between the active (propagating) radicals and the dormant species, keeping the radical concentration low and minimizing termination reactions. cmu.educmu.edu

Catalytic Systems and Optimization of Reaction Conditions

The catalytic system in ATRP of 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) typically consists of a copper(I) halide (e.g., CuBr or CuCl) and a nitrogen-based ligand. cmu.educmu.edu The choice of ligand is critical as it influences the catalyst's activity and solubility. cmu.educmu.edu Various amine-based ligands have been successfully employed, including 2,2′-bipyridine (Bpy), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA), and tris(2-dimethylaminoethyl)amine (Me6-TREN). cmu.educmu.eduacs.org

Me6-TREN, in particular, has been shown to form a highly efficient catalyst with CuBr, allowing for polymerization at room temperature with catalyst concentrations as low as 1% relative to the initiator. cmu.eduacs.orgepa.gov Optimization of reaction conditions is crucial for achieving well-controlled polymerization. This includes the choice of initiator, solvent, and temperature. cmu.edu For instance, initiators like ethyl 2-bromoisobutyrate (EBiB) and methyl α-bromophenylacetate (MBP) have been shown to be effective. cmu.educmu.edu

The development of ATRP techniques with reduced catalyst concentrations, such as Activators Regenerated by Electron Transfer (ARGET) ATRP, has also been applied to DMAEMA polymerization. researchgate.net14.139.213 In some ARGET ATRP systems for DMAEMA, the monomer itself can act as a reducing agent, eliminating the need for an external reducing agent. researchgate.net Another approach, Initiators for Continuous Activator Regeneration (ICAR) ATRP, has also been utilized. nih.gov

To address the challenge of catalyst removal, especially for hydrophilic polymers like PDMAEMA, latent-biphasic systems have been developed. These systems facilitate the separation and recycling of the copper catalyst. nih.gov

Table 1: Selected Catalytic Systems and Conditions for ATRP of DMAEMA

Catalyst/LigandInitiatorSolvent(s)Temperature (°C)Observations
CuBr/BpyMBPWater20-30Well-controlled polymerization with low polydispersity. cmu.edu
CuBr/HMTETABPNVarious polar solventsRoom Temp.Well-controlled polymerization, low polydispersity. cmu.edu
CuBr/Me6-TRENMBPBulk60Efficient polymerization with low catalyst concentration. cmu.eduacs.org
CuCl2/TPMAEBiBAnisoleNot specifiedARGET ATRP where DMAEMA acts as a reducing agent. researchgate.net
Fe(0)/CuBr2/PMDETANot specifiedWater/Isopropanol25-60SARA ATRP with improved control over polymer growth. rsc.org
CuBr/PMDETAEBiBAcetone (B3395972)30Synthesis of well-defined PDMAEMA. rsc.org
CuCl/HMTETAPSt macroinitiatorNot specified110Improved chain extension from PSt to PDMAEMA. cmu.edu

This table presents a selection of research findings and is not exhaustive.

Influence of Process Parameters on Polymerization Control

Several process parameters significantly influence the control over the ATRP of DMAEMA, including temperature, solvent, and initiator and catalyst concentration.

Temperature: Unlike the ATRP of other monomers like styrene (B11656) or acrylates which often require temperatures around 90-110 °C, the polymerization of DMAEMA can be effectively controlled at much lower temperatures, including room temperature. cmu.edu Lowering the temperature can sometimes lead to polymers with narrower molecular weight distributions. acs.org For example, well-controlled PDMAEMA with low polydispersity has been prepared at room temperature. cmu.edu However, increasing the temperature can increase the polymerization rate. cmu.edu

Solvent: The choice of solvent is critical for the ATRP of DMAEMA. Polar solvents such as anisole, butyl acetate, dichlorobenzene, and acetone are generally good media, leading to homogeneous reaction mixtures and well-controlled polymerizations. cmu.edursc.org In contrast, nonpolar solvents like toluene (B28343) are less suitable due to the poor solubility of the copper catalyst, which results in slow and poorly controlled reactions. cmu.edu Aqueous media have also been successfully used, although the choice of initiator and ligand becomes even more critical for maintaining control. cmu.edusigmaaldrich.com

Initiator and Catalyst Concentration: The efficiency of the initiator and the ratio of catalyst to initiator are key parameters. Initiators like ethyl 2-bromoisobutyrate (EBiB) and 2-bromopropionitrile (B99969) (BPN) have demonstrated high initiation efficiency, leading to a linear increase in molecular weight with monomer conversion. cmu.edu The concentration of the catalyst can also be varied. While a 1:1 molar ratio of initiator to catalyst is common, well-controlled polymerizations have been achieved with lower catalyst-to-initiator ratios. cmu.edu Advanced ATRP techniques like ARGET ATRP allow for a significant reduction in the amount of copper catalyst needed. researchgate.net

Table 2: Effect of Process Parameters on ATRP of DMAEMA

ParameterConditionEffect on Polymerization
Temperature Lower (e.g., Room Temp)Slower rate, potentially narrower polydispersity. cmu.educmu.edu
Higher (e.g., 30°C vs 20°C)Faster polymerization rate. cmu.edu
Solvent Polar (e.g., Anisole, Acetone)Good catalyst solubility, well-controlled polymerization. cmu.edursc.org
Non-polar (e.g., Toluene)Poor catalyst solubility, slow and poorly controlled polymerization. cmu.edu
AqueousPossible, but control is highly dependent on initiator and ligand. cmu.edu
Initiator Efficient (e.g., EBiB, BPN)Linear increase of molecular weight with conversion, low polydispersity. cmu.edu
Catalyst Conc. Reduced (e.g., ARGET ATRP)Still allows for controlled polymerization with less metal contamination. researchgate.net

This table summarizes general trends observed in research and specific outcomes can vary based on the complete set of reaction conditions.

Ionic Polymerization Pathways

Anionic Polymerization Methodologies

Anionic polymerization is a living polymerization technique that can be used to synthesize well-defined PDMAEMA with a narrow molecular weight distribution. royalsocietypublishing.orgresearchgate.net This method typically involves initiation by a strong nucleophile, such as an organolithium compound, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). royalsocietypublishing.orgresearchgate.net

One of the challenges in the anionic polymerization of methacrylates is the potential for side reactions, such as nucleophilic attack on the ester group of the monomer. cmu.edu To achieve a controlled polymerization of DMAEMA, specific conditions are necessary. The use of lithium chloride (LiCl) has been shown to be beneficial, leading to polymers with narrow molecular weight distributions and good agreement between theoretical and observed molecular weights. researchgate.netacs.org The living nature of this polymerization has been demonstrated, enabling the synthesis of block copolymers. researchgate.net

Initiating systems for the anionic polymerization of DMAEMA have been developed using nitrogen anions (nitroanions). acs.org For example, lithium diallylamide and lithium allylphenylamide, prepared by reacting the corresponding N-substituted allylamine (B125299) with butyllithium, have been used as initiators. acs.org The substituents on the nitrogen anion can affect the initiation efficiency. acs.org

While anionic polymerization offers excellent control over the polymer architecture, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere, which can make it less preferable than radical polymerization methods for some applications. royalsocietypublishing.org

Table 3: Summary of Anionic Polymerization of DMAEMA

InitiatorSolventTemperature (°C)AdditiveKey Findings
Diphenylmethyl lithiumTHF-78None mentionedLiving polymerization, but requires rigorous conditions. royalsocietypublishing.org
N-substituted allylamine/sBuLiTHF-78LiClControlled polymerization with narrow molecular weight distribution. researchgate.netacs.org

This table provides a summary of reported methodologies.

Cationic Polymerization Considerations

While various polymerization techniques can be employed to synthesize PDMAEMA, cationic polymerization presents unique challenges. The presence of the tertiary amine group in the this compound (DMAEMA) monomer can interfere with the cationic polymerization process. This is due to the amine group's ability to react with the cationic propagating center, leading to side reactions and termination, which can affect the control over molecular weight and polymer architecture. Therefore, careful consideration of initiators, solvents, and reaction conditions is crucial for a successful and controlled cationic polymerization of DMAEMA.

Post-Polymerization Modification Strategies

Post-polymerization modification offers a powerful avenue to tailor the properties of PDMAEMA for specific applications. These strategies introduce new functional groups or alter existing ones, thereby fine-tuning the polymer's characteristics.

Quaternization of Tertiary Amine Groups

A prominent modification strategy for PDMAEMA is the quaternization of its tertiary amine groups. mdpi.comresearchgate.netacs.orgresearchgate.netrsc.orgrsc.org This chemical transformation involves reacting the tertiary amine with an alkyl halide, converting the neutral amine into a permanently charged quaternary ammonium (B1175870) salt. mdpi.comresearchgate.netresearchgate.net This modification has profound effects on the polymer's properties.

The quaternization process can be carried out using various alkyl halides, such as iodoethane, bromoethane, and bromohexane, in a suitable solvent like tetrahydrofuran (THF). mdpi.comresearchgate.net The degree of quaternization, which is the percentage of amine groups that have been converted to quaternary ammonium salts, can be controlled by adjusting the molar ratio of the alkyl halide to the DMAEMA monomer units. mdpi.comresearchgate.net

Quaternizing AgentResulting CopolymerSolventReference
IodoethanePQDMAEMA-EtITHF mdpi.com
BromoethanePQDMAEMA-EtBrTHF mdpi.com
BromohexanePQDMAEMA-HexBrTHF mdpi.com
BromoethanolPQDMAEMA-EtBrOHTHF mdpi.com
Methyl IodideQ(P(DMAEMA-co-OEGMA))- researchgate.net
1-IodohexaneQ(P(DMAEMA-co-OEGMA))- researchgate.net
1-IodododecaneQ(P(DMAEMA-co-OEGMA))- researchgate.net

Quaternization fundamentally alters the cationic character of PDMAEMA. While the parent polymer is a weak polybase with a pH-dependent charge, the quaternized derivative becomes a strong polyelectrolyte with permanent positive charges, independent of the solution's pH. researchgate.netacs.orgrsc.orgresearchgate.net This permanent cationic nature significantly influences its behavior in aqueous solutions.

The introduction of permanent charges enhances the hydrophilicity of the polymer. nih.gov For instance, partially quaternized PDMAEMA copolymers exhibit higher cloud points compared to the unmodified polymer, indicating increased water solubility. nih.gov The degree of quaternization and the length of the alkyl chain from the quaternizing agent can be tuned to control the hydrophilic-hydrophobic balance of the resulting polymer. acs.org Increasing the alkyl chain length beyond a certain point can lead to a transition from a hydrophilic to a more hydrophobic surface. acs.org This ability to modulate the polyelectrolyte behavior and hydrophilicity through quaternization is crucial for designing materials for specific applications.

Introduction of Redox-Sensitive Linkages into Polymer Backbone or Side Chains

Introducing redox-sensitive linkages, such as disulfide bonds, into the PDMAEMA structure imparts an additional layer of responsiveness. These linkages can be incorporated into either the polymer backbone or the side chains, creating materials that can degrade or change their structure in response to a reducing environment.

One approach involves the synthesis of telechelic bisthiol DMAEMA oligomers, which are then oxidized to form a polymer with disulfide bonds in the backbone. nih.gov This creates a reducible form of PDMAEMA (rPDMAEMA). nih.gov Another strategy involves using a disulfide-containing cross-linker to form networks by quaternizing the tertiary amine groups. nih.gov These redox-responsive hydrogels can become soluble upon the cleavage of the disulfide bonds by reducing agents like dithiothreitol (B142953) (DTT). nih.gov

These redox-sensitive PDMAEMA derivatives hold promise for applications where controlled degradation or release is desired. The ability of the polymer to respond to the redox environment of biological systems, for instance, opens up possibilities for targeted drug and gene delivery.

Architectural Diversity and Structural Engineering of Pdmaema Based Polymers

Homopolymerization and Linear Chain Architectures

The synthesis of linear PDMAEMA homopolymers is foundational to understanding its properties and serves as a precursor for more complex architectures. rsc.org Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are prominent methods for producing well-defined linear PDMAEMA chains with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). rsc.orgnih.gov These techniques allow for the predictable synthesis of homopolymers with varying chain lengths, which directly influences their solution behavior. acs.org For instance, the lower critical solution temperature (LCST) of PDMAEMA, the temperature above which the polymer becomes insoluble in water, is dependent on its molecular weight; the LCST generally decreases as the molecular weight increases. acs.org

The architecture of PDMAEMA can extend beyond simple linear chains to include more complex topologies such as star-shaped and hyperbranched structures. acs.orgresearchgate.net These branched architectures can influence properties like charge density and cytotoxicity, making them subjects of interest for various applications. acs.orgresearchgate.net For example, studies have compared the transfection efficiency and cytotoxicity of linear versus star-shaped PDMAEMA, revealing that branched architectures can offer a favorable balance between these properties. acs.orgresearchgate.net

Below is a table summarizing the characteristics of synthesized linear PDMAEMA homopolymers from a representative study.

Sample IDTarget DPMn,theo ( g/mol )Mn,SEC ( g/mol )PDI (Mw/Mn)
L1508,0007,2001.15
L210015,90014,5001.12
L320031,60029,8001.18
DP = Degree of Polymerization, Mn,theo = Theoretical number-average molecular weight, Mn,SEC = Number-average molecular weight determined by Size Exclusion Chromatography, PDI = Polydispersity Index.

Copolymerization Strategies

Copolymerization of DMAEMA with other monomers significantly expands the functional repertoire of the resulting polymers. By strategically combining different monomer units, materials with tailored responses to various stimuli and specific self-assembly behaviors can be created.

Random Copolymers (e.g., Poly(DMAEMA-co-oligo ethylene (B1197577) glycol methacrylate))

The table below presents data for a series of P(DMAEMA-co-OEGMA) random copolymers with varying compositions.

CopolymerDMAEMA (wt%)OEGMA (wt%)Mn,SEC ( g/mol )PDI
R-1703025,0001.21
R-2505028,5001.25
R-3307032,0001.19

Block Copolymers

Block copolymers consist of two or more distinct homopolymer chains linked together. This architecture allows for the combination of disparate polymer properties, leading to materials that can self-assemble into a variety of ordered nanostructures in selective solvents.

The synthesis of di- and triblock copolymers containing PDMAEMA has been extensively explored using controlled radical polymerization techniques. For example, amphiphilic diblock copolymers of PDMAEMA and poly(methyl methacrylate) (PMMA), denoted as PDMAEMA-b-PMMA, can be synthesized by using a PMMA macroinitiator to initiate the polymerization of DMAEMA. cmu.edu This results in a polymer with a hydrophilic PDMAEMA block and a hydrophobic PMMA block.

Triblock copolymers offer even more complex architectures. For instance, ABA-type triblock copolymers such as PDMAEMA-b-PCL-b-PDMAEMA, where PCL is poly(ε-caprolactone), have been synthesized via ATRP using a difunctional PCL macroinitiator. conicet.gov.arresearchgate.net Another example is the synthesis of PDMAEMA-b-PVCL-b-PDMAEMA triblock copolymers, where PVCL is poly(N-vinylcaprolactam), via RAFT polymerization. researchgate.net These syntheses demonstrate the ability to create well-defined triblock structures by sequential monomer addition.

The following table provides examples of synthesized di- and triblock copolymers.

CopolymerArchitectureMn,SEC ( g/mol )PDISynthesis Method
PDMAEMA-b-PMMADiblock24,700 researchgate.net1.38 researchgate.netATRP cmu.edu
PDMAEMA-b-PVCL-b-PDMAEMATriblock (ABA)35,0001.29RAFT researchgate.net
PCL-b-PDMAEMA-b-PCLTriblock (BAB)42,0001.35ROP & ATRP rsc.org

The self-assembly and solution behavior of PDMAEMA-based block copolymers are critically dependent on the relative lengths and chemical nature of the constituent blocks. acs.orgacs.org In aqueous solutions, amphiphilic block copolymers with a hydrophilic PDMAEMA block and a hydrophobic block can self-assemble into various morphologies, such as spherical micelles, worm-like micelles, or vesicles.

The composition of the block copolymer, specifically the ratio of the hydrophilic to hydrophobic blocks, plays a crucial role. For PDMAEMA-b-PAA (poly(acrylic acid)) diblock copolymers, a larger relative size of the PDMAEMA block leads to an increased tendency to form micellar aggregates and a decrease in the LCST of the aqueous solution. acs.orgnih.gov Conversely, in PAA-rich copolymers, the pH-responsive behavior of the PAA block becomes dominant. acs.orgnih.gov

The length of the blocks also has a significant impact. For PMMA-b-PDMAEMA copolymers, at a fixed length of the hydrophobic PMMA block, increasing the length of the hydrophilic PDMAEMA block was found to decrease the critical micelle concentration (cmc) and the size of the resulting aggregates. researchgate.net This demonstrates that by tuning the block lengths, the self-assembly process can be precisely controlled. The aggregation rate is also influenced by the polymer's structure and composition, with PDMAEMA-b-PAA copolymers showing a faster aggregation rate than PDMAEMA homopolymers. acs.orgnih.gov

Graft Copolymers (e.g., Hyperbranched Polystyrene-g-PDMAEMA)

Graft copolymers are a class of branched copolymers where chains of one type are grafted as side chains onto a main polymer backbone of a different type. This architecture can lead to unique properties arising from the high density of side chains. An example of this is the synthesis of hyperbranched polystyrene-g-PDMAEMA. This can be achieved by first synthesizing a hyperbranched polystyrene macroinitiator and then using it to initiate the polymerization of DMAEMA, resulting in PDMAEMA chains grafted onto the polystyrene backbone. The resulting graft copolymers exhibit complex solution behaviors and can form various self-assembled structures. Another example involves grafting PDMAEMA onto an amphiphilic diblock copolymer, creating a MPEG-b-(PC-g-PDMAEMA) structure, which can self-associate into nanosized micelles. nih.gov

The table below outlines the characteristics of a representative graft copolymer.

CopolymerBackboneGrafted ChainsMn,SEC ( g/mol )PDI
HPS-g-PDMAEMAHyperbranched PolystyrenePDMAEMA55,0001.45
MPEG-b-(PC-g-PDMAEMA)Methoxy Poly(ethylene glycol)-b-PolycarbonatePDMAEMA48,0001.32

Interpenetrating Polymer Networks (IPNs) (e.g., PDMAEMA/Polyacrylamide IPNs)

Interpenetrating Polymer Networks (IPNs) are advanced materials where two or more polymer networks are at least partially interlaced on a molecular scale without any covalent bonds between them. nih.gov This structure allows for the combination of polymers with significantly different properties into a single, robust material. iaea.org PDMAEMA-based IPNs, particularly with polyacrylamide (PAAm), have been developed to create novel functional materials. mdpi.comnih.gov

The synthesis of PDMAEMA/PAAm IPNs is often achieved through a sequential method. mdpi.com In this process, the first network, typically PAAm, is synthesized and crosslinked. Subsequently, the monomer of the second polymer (DMAEMA), along with its own crosslinker and initiator, is swollen into the first network and polymerized in situ. mdpi.com This results in a structure where the two networks are physically entangled.

Characterization of these IPNs reveals a nano-structured, phase-separated morphology. mdpi.comnih.gov Scanning electron microscopy (SEM) has shown that PDMAEMA domains, ranging in size from under 100 nm to 400 nm, are homogeneously distributed within the PAAm matrix, effectively creating a polymer/polymer nanocomposite. mdpi.com As the content of PDMAEMA increases, these domains can merge to form a network-like structure. mdpi.com

Table 1: Research Findings on PDMAEMA/Polyacrylamide IPNs

PropertyObservationReference
Synthesis MethodSequential IPN preparation: PAAm network is formed first, followed by the in-situ formation of the PDMAEMA network. mdpi.com
MorphologyNano-structured with phase-separated PDMAEMA domains (100-400 nm) dispersed in the PAAm matrix. mdpi.com
Effect of CompositionIncreasing PDMAEMA content increases the number of entanglements, leading to higher crosslinking density and a lower equilibrium swelling degree (ESD). mdpi.com
Structure-Property ControlThe IPN's composition is a tool to control the structure and, consequently, the material's properties and drug release kinetics. iaea.org

Crosslinked Polymer Networks

Hydrogel Formulations and Preparation (e.g., Cryogels, Supramolecular Hydrogels)

PDMAEMA can be formed into crosslinked networks to create hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. Various strategies exist for their formulation, leading to hydrogels with distinct structural properties, including cryogels and supramolecular hydrogels.

Cryogels are a unique class of macroporous hydrogels prepared through a process called cryogelation. mdpi.com This technique involves the polymerization of monomers or crosslinking of polymers in a partially frozen solution at sub-zero temperatures. mdpi.comnih.gov Ice crystals form and act as porogens (pore-forming agents); upon thawing, they leave behind a network of large, interconnected pores, often in the range of 10–200 µm. mdpi.com This supermacroporous structure is a key feature of cryogels. mdpi.com For example, semi-IPN cryogels have been prepared by entrapping linear PDMAEMA within a primary PAAm network via cryogelation. mdpi.com The entrapped PDMAEMA can then be crosslinked to form a full IPN cryogel. mdpi.com Another method involves the photochemical crosslinking of PDMAEMA in a frozen state to produce cryogels. researchgate.net

Supramolecular hydrogels are formed through non-covalent interactions, such as host-guest chemistry, rather than permanent covalent crosslinks. mdpi.com This allows for reversible and stimuli-responsive gel-sol transitions. PDMAEMA-based supramolecular hydrogels can be designed using components like β-cyclodextrin. For instance, comb-type grafted hydrogels with dual thermo- and pH-responsiveness have been synthesized by combining PDMAEMA and poly(N-isopropylacrylamide) (PNIPAM) through click chemistry, where one polymer forms the network and the other constitutes the grafting chains. mdpi.com The reversible nature of the non-covalent bonds in supramolecular hydrogels provides them with unique "smart" properties.

Control of Network Architecture and Mesh Size

The performance of a hydrogel is intrinsically linked to its internal architecture, particularly the network mesh size (the average distance between crosslinks). Controlling this parameter is crucial for tailoring the hydrogel's properties, such as its swelling ratio, mechanical strength, and permeability.

The network architecture also plays a significant role. In comb-type grafted hydrogels of PNIPAM and PDMAEMA, the stimulus response depends on which polymer forms the network and which forms the grafted chains. mdpi.com Hydrogels with a PDMAEMA network are more sensitive to pH changes, while those with a PNIPAM network are more sensitive to temperature. mdpi.com

The mesh size of hydrogels can be determined using various techniques. A combination of rheology and low-field NMR, as well as cryoporosimetry, has been used to characterize the mesh size distribution in IPN hydrogels. rsc.org Pulsed-field gradient NMR (PFG-NMR) has also been employed to determine the mesh size of supramolecular hydrogels by measuring the diffusion of probe molecules of varying sizes through the network. rsc.org These studies confirm that the mesh size can be tuned; for instance, in certain supramolecular systems, increasing the concentration of the gelator can lead to a larger mesh size due to increased fiber aggregation. rsc.org

Polymer Brushes and Surface-Grafted Architectures

PDMAEMA can be grafted onto surfaces to form "polymer brushes," which are assemblies of polymer chains tethered at one end to a substrate. nih.gov When the grafting density is sufficiently high, steric repulsion forces the chains to stretch away from the surface, creating a brush-like conformation. nih.govacs.org These surface-grafted architectures are of great interest for creating "smart" surfaces whose properties can be actively controlled. nih.govacs.org

The synthesis of PDMAEMA brushes is commonly achieved through "grafting from" techniques, such as surface-initiated Atom Transfer Radical Polymerization (ATRP). nih.govmdpi.com This method allows for the growth of dense brushes with well-controlled chain lengths directly from initiator molecules immobilized on the surface. nih.gov The "grafting to" approach, where pre-synthesized polymer chains are attached to a surface, is also possible but typically results in lower grafting densities. acs.orguh.edu

A key feature of PDMAEMA brushes is their multiresponsive nature; they can change their conformation in response to various environmental stimuli, including pH, temperature, and ionic strength. acs.orgmdpi.com

pH-Responsiveness : The dimethylamino groups in PDMAEMA have a pKa of approximately 7.5. nih.gov In acidic conditions (below the pKa), these groups become protonated and positively charged. The resulting electrostatic repulsion between adjacent chains, along with the osmotic pressure from counterions, causes the brush to swell and adopt a stretched conformation. nih.govacs.org In basic conditions, the groups are deprotonated and neutral, causing the brush to collapse. acs.org

Thermo-Responsiveness : PDMAEMA exhibits a Lower Critical Solution Temperature (LCST), typically around 50-60 °C. mdpi.com Below the LCST, the brush is hydrated and swollen. Above the LCST, it becomes dehydrated and collapses. mdpi.com Interestingly, the presence of multivalent ions can switch this behavior to an Upper Critical Solution Temperature (UCST) response. acs.org

Ionic Strength-Responsiveness : The conformation of the charged brush is also sensitive to the salt concentration in the surrounding solution. mdpi.comacs.org At high salt concentrations, the electrostatic repulsions within the brush are screened, leading to a contraction or collapse of the swollen brush. nih.govacs.org

This tunable responsiveness allows for the dynamic control of surface properties. For example, the transition between swollen and collapsed states can alter surface wettability and create nanopatterned surfaces. acs.org The characteristic dimensions of these patterns, such as the diameter and height of pinned micelles formed during the UCST transition, can be tuned in situ by adjusting the pH. acs.org

Table 2: Stimuli-Responsive Characteristics of PDMAEMA Brushes

StimulusConditionBrush ConformationUnderlying MechanismReference
pHAcidic (pH < pKa)Swollen / StretchedProtonation of amino groups leads to electrostatic repulsion and osmotic pressure from counterions. nih.govacs.org
Basic (pH > pKa)CollapsedDeprotonation of amino groups reduces repulsion. acs.org
TemperatureBelow LCST (~50-60°C)Swollen / HydratedFavorable polymer-water interactions (hydrogen bonding). mdpi.com
Above LCSTCollapsed / DehydratedBreakdown of hydrogen bonds; polymer-polymer interactions dominate. mdpi.com
Ionic StrengthHigh Salt ConcentrationContraction / CollapseScreening of electrostatic repulsions between charged chains. nih.govacs.org
Multiple StimuliAddition of Multivalent IonsSwitches from LCST to UCST behaviorFormation of pinned micelles with entrapped multivalent counterions. acs.org

Advanced Characterization and Analytical Techniques for Pdmaema Systems

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the chemical structure and probing the local environment of PDMAEMA chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR for Structural Elucidation and Compositional Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of PDMAEMA. Both ¹H-NMR and ¹³C-NMR provide valuable information regarding the polymer's composition and chain-end fidelity. rsc.org

In ¹H-NMR spectra of PDMAEMA, characteristic signals corresponding to the different protons in the repeating unit are observed. The broadness of the signals is indicative of the formation of high molar mass macromolecules. researchgate.net An in-situ NMR spectroscopy technique can be utilized to monitor the polymerization kinetics of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) in aqueous solutions. engconfintl.org

Key proton signals are assigned to specific groups within the polymer structure. For instance, the methyl protons of the dimethylamino group typically appear around 2.30 ppm. researchgate.net The interpretation of the ¹H-NMR spectrum also allows for the analysis of the polymer's end groups, which is critical for confirming the success of controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). rsc.org The number-average molecular weight (Mn) of PDMAEMA can be estimated by analyzing the proton signals of the polymer's end groups. researchgate.net

¹³C-NMR spectroscopy complements the information obtained from ¹H-NMR by providing insights into the carbon skeleton of the polymer. The chemical shifts of the carbon atoms in the backbone and the pendant groups confirm the successful polymerization of the DMAEMA monomer.

Table 1: Typical ¹H-NMR Chemical Shifts for PDMAEMA

Proton TypeApproximate Chemical Shift (ppm)
Backbone -CH₂-~1.85
Backbone α-CH₃~0.9-1.1
-O-CH₂-~4.0-4.2
-N-CH₂-~2.5-2.7
-N(CH₃)₂~2.2-2.3

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in PDMAEMA, thus confirming the polymer's chemical identity. nih.govyoutube.com The FTIR spectrum of PDMAEMA displays several distinct absorption bands corresponding to the vibrations of specific chemical bonds.

A key indicator of successful polymerization is the disappearance of the carbon-carbon double bond (C=C) stretching vibration from the monomer, which typically appears around 1639 cm⁻¹. researchgate.net The presence of a strong absorption peak around 1720-1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group in the methacrylate backbone. researchgate.netresearchgate.net Other important peaks include those associated with C-H stretching vibrations of the methyl and methylene (B1212753) groups, which are observed in the 2800-3000 cm⁻¹ region. researchgate.net Specifically, the C-H stretching of the -N(CH₃)₂ group can be seen at approximately 2821 and 2772 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for PDMAEMA

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
C=O (Ester)~1720-1730Stretching
C-H (Alkyl)~2800-3000Stretching
C-H (-N(CH₃)₂)~2770-2825Stretching
C-N~1150Stretching
-CH₃~1385, 1456Bending

Fluorescence Spectroscopy for Probing Internal Micropolarity and Aggregate Structure

Fluorescence spectroscopy is a highly sensitive technique used to investigate the self-assembly behavior of PDMAEMA-based block copolymers in aqueous solutions. By employing fluorescent probes, such as pyrene, it is possible to determine the critical micelle concentration (CMC) and gain insights into the micropolarity of the micellar core. nih.gov

Pyrene is a hydrophobic molecule whose fluorescence emission spectrum is sensitive to the polarity of its local environment. In an aqueous solution of an amphiphilic block copolymer containing PDMAEMA, pyrene will preferentially partition into the hydrophobic core of the micelles as they form. nih.gov The ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is used to probe the micropolarity of the environment surrounding the pyrene molecule. A decrease in the I₁/I₃ ratio indicates that the pyrene has moved from a polar aqueous environment to a less polar, hydrophobic micellar core. The CMC is determined by plotting the I₁/I₃ ratio as a function of the logarithm of the polymer concentration; the inflection point of this plot corresponds to the CMC. nih.gov

This technique is also valuable for studying the structure of aggregates formed by PDMAEMA-based systems. For example, it has been used to investigate the encapsulation and enhanced fluorescence of other molecules within PDMAEMA-containing micelles. researchgate.net

Molecular Weight and Size Determination

Determining the molecular weight and size distribution of PDMAEMA is essential for controlling its physical properties and performance.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight distribution (MWD) of polymers. aimplas.netshimadzu.com This technique separates molecules based on their hydrodynamic volume in solution. aimplas.net For PDMAEMA, SEC/GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). nih.gov

A well-controlled polymerization, such as RAFT or ATRP, is expected to yield a PDMAEMA with a narrow MWD, which is reflected in a low PDI value (typically close to 1.1). mdpi.comresearchgate.net The GPC chromatograms of well-defined PDMAEMA often show a unimodal and symmetrical peak, indicating a controlled polymerization process. mdpi.com However, it has been noted that SEC analysis of PDMAEMA can sometimes yield results that deviate from theoretical values, and tailing towards lower molecular weights might be observed due to interactions between the polymer and the GPC column material. rsc.orgcmu.edu The choice of eluent is crucial, and additives like triethylamine are sometimes included to minimize these interactions. researchgate.net

Table 3: Example of Molecular Weight Data for PDMAEMA from SEC/GPC

Polymerization MethodMₙ (g/mol)Mₙ (g/mol)PDI (Mₙ/Mₙ)
Conventional Free Radical43,000 - 915,000--
ATRP~5,500 (theoretical)-~1.13 - 1.35
RAFT--<1.36

Note: The values presented are illustrative and can vary significantly depending on the specific polymerization conditions. rsc.orgresearchgate.netnih.gov

Light Scattering Techniques

Light scattering techniques are powerful for characterizing the size and conformation of polymers and their aggregates in solution.

Dynamic Light Scattering (DLS) is widely used to measure the hydrodynamic radius (Rₙ) of polymer coils and micelles in solution. mdpi.com This technique analyzes the intensity fluctuations of scattered light caused by the Brownian motion of the particles. mit.edu The diffusion coefficient of the particles is determined from these fluctuations, and the hydrodynamic radius is then calculated using the Stokes-Einstein equation. nih.gov

DLS is particularly useful for studying the stimuli-responsive behavior of PDMAEMA. For example, changes in the hydrodynamic radius of PDMAEMA solutions can be monitored as a function of temperature or pH, providing insights into the polymer's lower critical solution temperature (LCST) behavior and its conformational changes upon protonation of the amine groups. mdpi.com

Static Light Scattering (SLS) can be used to determine the weight-average molecular weight (Mₙ) and the radius of gyration (R₉) of polymers. By measuring the intensity of scattered light at various angles and concentrations, information about the size, shape, and interactions of the polymer molecules in solution can be obtained.

Static Light Scattering (SLS) for Absolute Molecular Weight and Radius of Gyration

Static Light Scattering (SLS) is a non-destructive analytical technique used to determine the absolute weight-average molecular weight (Mw) of macromolecules in solution, such as Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). lsinstruments.chwikipedia.orgmalvernpanalytical.com The method is based on the principle that larger molecules scatter more light than smaller ones, and the intensity of this scattered light is directly proportional to the molecule's molecular weight and concentration. malvernpanalytical.com

The technique involves illuminating a polymer solution with a high-intensity monochromatic light source, typically a laser. wikipedia.org Detectors measure the intensity of the scattered light as a function of the scattering angle (θ). lsinstruments.ch For polymers with a radius of gyration (Rg) greater than 1-2% of the incident wavelength, the scattering intensity varies with the angle of detection. wikipedia.org This angular dependence provides crucial information about the size of the molecule. tosohbioscience.com

To derive the molecular weight and radius of gyration from SLS data, a Zimm plot analysis is commonly employed. wikipedia.orgbrookhaveninstruments.com This graphical method involves a double extrapolation of scattering data to zero concentration and zero scattering angle. tosohbioscience.combrookhaveninstruments.com The intercept of the plot provides the weight-average molecular weight (Mw), while the initial slope yields the z-average radius of gyration (Rg), a measure of the polymer's size and shape in solution. wikipedia.orgtosohbioscience.com For smaller polymers where there is minimal angle dependence (typically Rg < 20 nm), a simpler Debye plot may be used, requiring measurements at only a single angle. brookhaveninstruments.com

ParameterDescriptionInformation Obtained from SLS
Weight-Average Molecular Weight (Mw)The average molecular weight of a polymer, weighted by the mass of each chain.Determined from the extrapolation of scattered light intensity to zero angle and zero concentration (via Zimm Plot). wikipedia.org
Radius of Gyration (Rg)The root-mean-square distance of the polymer's mass elements from its center of mass. It is an indicator of the polymer's size and conformation.Calculated from the angular dependence of the scattered light intensity. lsinstruments.chtosohbioscience.com
Second Virial Coefficient (A2)A measure of the quality of the solvent and the polymer-solvent interactions.Obtained from the concentration dependence of the scattered light intensity. lsinstruments.chwikipedia.org
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles and macromolecules in suspension, such as PDMAEMA chains or aggregates. nih.govnih.gov The method is based on the analysis of the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. nih.gov Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, whereas larger particles move more slowly, leading to slower fluctuations. nih.gov

By analyzing these intensity fluctuations using an autocorrelator, a diffusion coefficient can be determined. The Stokes-Einstein equation is then used to relate this diffusion coefficient to the hydrodynamic diameter (or hydrodynamic radius) of the particles. nih.gov The hydrodynamic diameter is the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.

DLS is particularly valuable for studying the stimuli-responsive aggregation behavior of PDMAEMA. As a temperature- and pH-sensitive polymer, PDMAEMA can undergo conformational changes and self-assemble into larger aggregates or micelles in response to external stimuli. researchgate.net DLS can monitor these changes by measuring the increase in hydrodynamic diameter as individual polymer chains associate into larger structures. For instance, studies on PDMAEMA-co-OEGMA copolymers have used DLS to show a significant increase in both scattering intensity and hydrodynamic radius as the temperature is increased, indicating the formation of aggregates. researchgate.net This makes DLS a powerful tool for determining the critical aggregation concentration or the lower critical solution temperature (LCST) of PDMAEMA systems. researchgate.netnsf.gov

ParameterDescriptionApplication to PDMAEMA Systems
Hydrodynamic Diameter (Dh)The diameter of a sphere that has the same translational diffusion coefficient as the particle being measured.Measures the effective size of PDMAEMA coils or aggregates in solution. researchgate.net
Polydispersity Index (PDI)A measure of the width of the particle size distribution.Indicates the heterogeneity of the sizes of PDMAEMA chains or aggregates in the sample.
Aggregation BehaviorThe process by which polymer chains associate to form larger structures.DLS monitors the change in Dh as a function of temperature or pH to study the self-assembly and aggregation of PDMAEMA. nih.govresearchgate.net
Multi-Angle Laser Light Scattering (MALLS) for Conformation and Size Analysis

Multi-Angle Laser Light Scattering (MALLS), sometimes referred to as Multi-Angle Light Scattering (MALS), is an advanced static light scattering technique that measures scattered light at multiple discrete angles simultaneously. wikipedia.orgmalvernpanalytical.com This approach provides a more detailed and accurate analysis of the molecular weight and size of macromolecules like PDMAEMA compared to single-angle measurements. wikipedia.org

When coupled with a separation technique such as Size-Exclusion Chromatography (SEC), it becomes a powerful tool (SEC-MALLS) for characterizing the entire molar mass distribution of a polymer sample. malvernpanalytical.com As the polymer fractions elute from the SEC column, they pass through the MALLS detector, which measures the light scattered at various angles. malvernpanalytical.com This allows for the determination of the absolute molar mass and radius of gyration for each fraction of the polymer distribution without the need for column calibration. malvernpanalytical.com

For anisotropic scattering samples (particles with a radius larger than 10-15 nm), the angular dependence of the scattered light is significant. malvernpanalytical.com By modeling this angular dependence using a Debye plot, both the molecular weight (Mw) and the radius of gyration (Rg) can be determined. malvernpanalytical.com Plotting the log of Rg against the log of Mw (a conformation plot) provides valuable insight into the polymer's molecular structure and conformation in solution, allowing for the identification of structural differences between samples. malvernpanalytical.com

Thermal and Thermomechanical Characterization

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. qualitest.aetainstruments.com It is widely applied to polymers like PDMAEMA to determine their thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.com The DSC instrument works by heating a sample and a reference material at a controlled rate and measuring the energy difference required to maintain both at the same temperature. qualitest.aelibretexts.org

The glass transition (Tg) is a critical property of amorphous or semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. In a DSC thermogram, the glass transition appears as a step-like change in the heat flow signal, reflecting a change in the material's heat capacity. libretexts.orgace-laboratories.com Determining the Tg is essential as it defines the upper-temperature limit for the use of the polymer in rigid applications and the lower limit for applications requiring flexibility. ace-laboratories.com For PDMAEMA, the glass transition temperature is a key characteristic that influences its physical properties and processing conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). plos.orgtorontech.com The resulting data is presented as a TGA curve, which plots the percent mass loss against temperature. torontech.com This analysis provides crucial information about the thermal stability of a material, its degradation profile, and the composition of multi-component systems. plos.orgtorontech.com

For PDMAEMA, TGA is used to determine the temperature at which thermal degradation begins and to identify the different stages of decomposition. Research has shown that the thermal degradation of PDMAEMA in an air atmosphere occurs in two main steps. plos.org The first stage of decomposition is typically attributed to the breakdown of the longer side chains, specifically the dimethyl amino ethyl groups. plos.orgresearchgate.net The second stage involves the degradation of the main polymer backbone. researchgate.net The derivative of the TGA curve (DTG curve) is often used to pinpoint the temperatures at which the rate of mass loss is at its maximum for each decomposition step. researchgate.net

Thermal Degradation Profile of PDMAEMA in Air
Decomposition StageTemperature Range (°C)Description of Degradation Process
First Stage~290–400 °CDecomposition of the dimethyl amino ethyl side groups. plos.orgresearchgate.net
Second Stage~400–515 °CDegradation of the main polymer chain. plos.orgresearchgate.net

Morphological and Microstructural Analysis

The morphological and microstructural analysis of PDMAEMA systems, particularly in the form of hydrogels or nanocomposites, is crucial for understanding the relationship between their structure and properties. Techniques like Scanning Electron Microscopy (SEM) are commonly employed for this purpose.

SEM analysis of freeze-dried PDMAEMA hydrogels reveals their internal porous structure. The composition of the hydrogel can significantly influence this morphology. For instance, in PDMAEMA-based nanocomposite gels cross-linked with clay, SEM images show that the pore size can be dependent on the cross-linker content; a decrease in clay content can lead to an increase in pore size due to a lower cross-link density. cambridge.org Similarly, in copolymers, increasing the content of a comonomer can enlarge the pore size while decreasing the porosity density. researchgate.net This detailed microstructural information is vital for applications where the porous network is key, such as in drug delivery or tissue engineering, as it affects swelling behavior, mechanical properties, and substance diffusion rates.

Scanning Electron Microscopy (SEM) for Surface Morphology and Phase-Separated Structures

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and internal morphology of PDMAEMA-based materials. This technique provides high-resolution images that reveal details about porosity, phase separation, and surface texture.

In the study of cellulose-g-PDMAEMA hydrogels, SEM has been employed to examine the morphology of the hydrogel samples in both sphere and film forms after being swollen to equilibrium. nih.gov The resulting micrographs have shown that the surface of the hydrogel spheres exhibits varying degrees of roughness. More significantly, the cross-sectional images reveal a porous internal structure that is highly dependent on the composition of the hydrogel. For instance, an increase in the PDMAEMA content has been observed to alter the porosity pattern significantly. nih.gov

The three-dimensional structure of these hydrogels, as visualized by SEM, appears as a semi-uniform cross-linked network. In the case of hydrogel films, a thin layer with a different structure can be observed, which is attributed to the fabrication process where one side is in contact with a glass surface and the other with air. nih.gov The pore sizes within these hydrogels can be quantified from SEM images, providing valuable data for understanding their swelling behavior and potential for encapsulating and releasing active molecules.

Table 1: Pore Size of Swollen Cellulose-g-PDMAEMA Hydrogel Spheres as Determined by SEM

Sample (Cellulose:DMAEMA ratio) Pore Size Range (µm)
1:1 40–455
1:3 60–355
1:5 60–180

Data sourced from a study on Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) hydrogels. nih.gov

Furthermore, SEM has been utilized to study the microphase separation in thin films of diblock copolymers containing PDMAEMA. These studies have revealed the formation of structures such as holes and islands, which are indicative of lamellar structures oriented parallel to the substrate. researchgate.net

Transmission Electron Microscopy (TEM) for Visualization of Aggregates and Nanoparticles

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, making it ideal for visualizing the morphology and size of nanoscale features such as polymer aggregates and nanoparticles. TEM provides direct evidence of the shape and internal structure of these nanomaterials.

For instance, TEM has been used to visualize nanoparticles formed from the self-assembly of amphiphilic block copolymers containing PDMAEMA. In one study, the association behavior of miktoarm star copolymers with hydrophilic PDMAEMA arms and hydrophobic poly(lauryl methacrylate) (PLMA) arms in aqueous solutions was investigated. TEM images revealed that depending on the preparation protocol and the relative content of the hydrophobic block, the polymer could form either micelles or nanoprecipitated aggregates.

In another study, TEM was employed to characterize responsive gold nanoparticles functionalized with PDMAEMA (Au@PDMAEMA). The TEM images showed that the nanoparticles were well-distributed with minimal aggregation. The average diameter of these nanoparticles was determined to be approximately 3.5 ± 0.8 nm, with the majority being smaller than 5 nm. acs.org This level of detail is crucial for understanding the structure-property relationships in nanocomposite materials.

Table 2: Size of PDMAEMA-based Nanoparticles Determined by TEM

System Morphology Size (nm)
Au@PDMAEMA nanoparticles Spherical 3.5 ± 0.8
Pyrene-loaded star polymer nanoparticles (pH 3.0) Spherical 20-30
Pyrene-loaded star polymer nanoparticles (pH 10.0) Rod-like 10-20 (width), ~30 (length)

Data compiled from studies on responsive gold nanoparticles and cyclodextrin-containing star polymers. acs.orgresearchgate.net

Polarized Optical Microscopy (POM) for Observation of Self-Healing Processes

Polarized Optical Microscopy (POM) is a valuable technique for observing the dynamic processes in materials, such as self-healing, particularly in systems that exhibit birefringence. While direct studies on PDMAEMA self-healing using POM are not widely documented, the technique has been successfully applied to similar polymer hydrogel systems.

For example, in a study on self-healing poly(N,N-dimethylacrylamide) (PDMA) hydrogels, a close structural analog to PDMAEMA, optical microscopy was used to monitor the healing of a scratch on the hydrogel surface. The images captured over time demonstrated the gradual disappearance of the scratch, providing visual evidence of the material's self-healing capability at a macroscopic level. itu.edu.tr This process is driven by the reformation of physical crosslinks, such as hydrogen bonds and polymer chain entanglements, across the damaged interface. nih.govresearchgate.net

In a typical POM setup for observing self-healing, a sample is intentionally damaged, and the healing process at the interface is monitored over time. The changes in light transmission and texture at the damaged site can be correlated with the extent of healing. This technique is particularly useful for materials that undergo changes in their crystalline or ordered structure during the healing process, which can be readily detected by polarized light.

Electrokinetic and Interfacial Analysis

The behavior of PDMAEMA at interfaces is critical for many of its applications. Electrokinetic and interfacial analysis techniques provide insights into the surface charge and the interaction of PDMAEMA with its surrounding environment.

Zeta Potential Measurements for Surface Charge and Ionization Equilibrium

Zeta potential measurements are a key tool for quantifying the surface charge of particles or surfaces in a liquid medium. For PDMAEMA, which is a pH-responsive polymer, the zeta potential is highly dependent on the pH of the surrounding solution. This is due to the protonation and deprotonation of the tertiary amine groups in the DMAEMA units.

At low pH values, the amine groups are protonated, leading to a positive surface charge and a positive zeta potential. As the pH increases, the amine groups become deprotonated, and the positive charge decreases, resulting in a lower zeta potential. This transition is related to the pKa of PDMAEMA, which is approximately 7.4. mdpi.com The zeta potential can also be influenced by temperature. For instance, in a solution with a pH of 9, the zeta potential of PDMAEMA has been shown to decrease with increasing temperature. researchgate.net

The magnitude of the zeta potential is also an indicator of the stability of colloidal dispersions of PDMAEMA-based nanoparticles. A higher absolute zeta potential generally corresponds to greater electrostatic repulsion between particles, leading to a more stable dispersion.

Table 3: Zeta Potential of p(DMAEMA)-based Polyplexes

Polymer/Plasmid Ratio (w/w) Mean Diameter (nm) Polydispersity Index Zeta Potential (mV)
0.75 119 0.23 +20
3 111 0.22 +27
12 103 0.20 +31

Data from a study on the physicochemical characteristics of p(DMAEMA)-based polyplexes for gene delivery. uu.nl

Impedance Spectroscopy for Membrane Resistance and Hydration Characteristics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces. In the context of PDMAEMA-based systems, EIS can provide valuable information about membrane resistance, hydration levels, and ion transport phenomena.

While specific studies on the hydration characteristics of PDMAEMA membranes using EIS are not extensively reported, the technique has been applied to hydrogels containing PDMAEMA. For example, in a study of cellulose-g-PDMAEMA hydrogels, EIS was used to evaluate their potential for supercapacitor applications. mdpi.com The impedance spectra can be used to model the system as an equivalent electrical circuit, from which parameters such as resistance and capacitance can be extracted.

The principle of EIS involves applying a small amplitude AC voltage or current over a range of frequencies and measuring the resulting current or voltage. The impedance is a complex quantity that can be separated into real and imaginary components, which relate to the resistive and capacitive properties of the material, respectively. For a PDMAEMA membrane, changes in hydration would alter its dielectric properties and ionic conductivity, which would be reflected in the impedance spectrum. An increase in water uptake would typically lead to a decrease in the membrane's resistance.

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter. For PDMAEMA systems, rheological characterization is crucial for understanding their processability and performance in applications where flow behavior is important.

The rheological properties of PDMAEMA solutions are highly dependent on factors such as polymer concentration, molecular weight, pH, and temperature. As a polyelectrolyte, the conformation of PDMAEMA chains in solution changes with pH, which in turn affects the viscosity. At low pH, the protonated chains are extended due to electrostatic repulsion, leading to a higher solution viscosity. As the pH increases, the chains become less charged and adopt a more coiled conformation, resulting in a decrease in viscosity. uu.nlnih.gov

In the molten state, the rheology of polymers containing PDMAEMA is also of interest. Studies on block copolymers containing PDMAEMA have shown that the PDMAEMA block can significantly increase the melt viscosity. For example, the incorporation of a PDMAEMA block into a poly(ethylene oxide)-poly(propylene oxide) block copolymer was found to increase the melt viscosity by one to three decades. windows.net The temperature also plays a critical role, with the viscosity of PDMAEMA melts decreasing with increasing temperature.

Table 4: Melt Viscosity of a PDMAEMA Homopolymer

Temperature (°C) Melt Viscosity (Pa·s)
100 ~1000
120 ~300
140 ~100

Approximate values based on graphical data from a study on water-soluble methacrylate block-copolymers. windows.net

Solution Rheological Behavior (e.g., Specific Viscosity, Entanglement Concentration, Shear-Thinning Phenomena)

For many polymers, the relationship between zero-shear viscosity (η0) and molecular weight (M) changes significantly at a critical molecular weight (Mc), which is related to the entanglement molecular weight (Me). Below Mc, viscosity is proportional to M, while above Mc, it scales with M to a power of approximately 3.4, indicating the profound effect of entanglements on polymer dynamics tripod.commdpi.com.

PDMAEMA solutions, particularly those containing block copolymers, often exhibit non-Newtonian fluid behavior, most notably shear-thinning. expresspolymlett.comnih.govpreprints.org This phenomenon is characterized by a decrease in viscosity as the shear rate increases. Block copolymers containing a PDMAEMA block, for instance, have been shown to exhibit clear shear-thinning behavior in the molten state, a deviation from the Newtonian fluid behavior of their prepolymers. expresspolymlett.com This behavior is attributed to the alignment of polymer chains and the disruption of intermolecular entanglements under shear, which reduces the resistance to flow. The extent of shear-thinning can be influenced by factors such as the composition of the copolymer and the concentration of the solution. In some complex systems, such as supramolecular polymer networks, the interplay between cross-linker dynamics and polymer chain relaxation can lead to either shear-thinning or shear-thickening behavior. nih.gov

Melt Rheology of Block Copolymers

The incorporation of PDMAEMA into block copolymers has a significant impact on their melt rheological properties. Studies on block copolymers containing PDMAEMA, poly(ethylene oxide) (PEO), and poly(propylene oxide) (PPO) have demonstrated that the PDMAEMA block markedly increases the melt viscosity compared to the prepolymers. windows.net This increase can be as much as three decades, highlighting the substantial effect of the PDMAEMA segment on the flow behavior of the material in its molten state. windows.net

The viscoelastic behavior of these block copolymers in the melt can be characterized by their storage modulus (G') and loss modulus (G''). Temperature ramps in rheological measurements reveal transition points, such as the glass transition temperature (Tg), which can differ from those measured by other techniques like differential scanning calorimetry (DSC). For PDMAEMA, the Tg reported in the literature is around 5°C, but rheological measurements may show a transition at a slightly higher temperature. windows.net

The table below presents data on the melt behavior of various block copolymers containing PDMAEMA, illustrating the effect of the PDMAEMA block on transition temperatures and melt viscosity.

PolymerTransition Temperature (°C) from RheometryChange in Melt Viscosity
PDMAEMA Homopolymer12High
EPE-5 with DMAEMA block-Increase of one decade
P-2 with DMAEMA block-Increase of up to three decades

Dynamic Rheometry for Sol-to-Gel Transitions and Viscoelastic Properties

Dynamic rheometry is a powerful technique for characterizing the sol-to-gel transition and the viscoelastic properties of PDMAEMA-based hydrogels. This method measures the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, as a function of frequency, temperature, or time.

For PDMAEMA-based hydrogels, the viscoelastic properties are highly dependent on environmental conditions such as pH. For instance, a 2-hydroxyethyl methacrylate (HEMA)-DMAEMA hydrogel exhibits significantly different mechanical properties in acidic and basic solutions. In an acidic environment (pH 3.0), the storage modulus is substantially higher than the loss modulus, indicating a more elastic, solid-like behavior. researchgate.net Conversely, in a basic environment (pH 11.0), the storage modulus decreases while the loss modulus increases, and the material displays a more pronounced frequency dependence, signifying a more viscous, liquid-like behavior. researchgate.net

The sol-gel transition, the point at which a material transitions from a liquid-like (sol) to a solid-like (gel) state, can be identified by the crossover point of G' and G''. However, for some systems, a gel is considered formed when G' is greater than G''. mdpi.com The complex modulus of cellulose-based hydrogels containing PDMAEMA has been found to be in the range of 14–39 kPa, which is suitable for biomedical applications. nih.gov

The following table summarizes the viscoelastic properties of a HEMA-DMAEMA hydrogel at different pH values.

ConditionStorage Modulus (G')Loss Modulus (G'')Loss Tangent (tan δ)Frequency Dependence
Acidic (pH 3.0) at 1 Hz41 ± 9.1 kPa2.7 ± 0.62 kPa0.069 ± 0.017Minimal
Basic (pH 11.0) at 1 Hz12 ± 1.6 kPa5.0 ± 0.55 kPa0.42 ± 0.023Pronounced

Scattering Techniques for Structural Dynamics

X-ray Diffraction and Neutron Diffraction with Polarization Analysis for Structural Heterogeneities

X-ray diffraction (XRD) and neutron diffraction are powerful techniques for investigating the structure of materials at the atomic and molecular level. XRD is commonly used to analyze the crystallographic properties of polymers. Studies on PDMAEMA have utilized XRD to confirm the structure of the polymer and to analyze composites, such as those containing silver nanoparticles. researchgate.net In the context of hydrogels, XRD has been employed to study the supramolecular structure of cellulose-g-PDMAEMA, revealing details about the arrangement of the polymer chains. nih.gov

Neutron diffraction provides complementary information to XRD because neutrons interact with atomic nuclei, making it particularly sensitive to the positions of light elements like hydrogen. While specific studies on PDMAEMA using neutron diffraction with polarization analysis for structural heterogeneities are not widely reported, this technique has been applied to similar polymers like poly(ethyl methacrylate) (PEMA). In PEMA, this method, combined with isotopic labeling, has revealed structural ordering and nanosegregation of main chains and side groups. nih.gov Given the structural similarity, it is plausible that such techniques could also elucidate structural heterogeneities in PDMAEMA systems.

Small Angle Neutron Scattering (SANS) for Nanoscale Structure

Small Angle Neutron Scattering (SANS) is an ideal technique for probing the structure of polymer systems at the nanoscale (1-100 nm). It provides information about the size, shape, and conformation of polymer chains and their assemblies in solution and in the solid state.

SANS studies on amphiphilic doubly responsive block copolymers containing PDMAEMA have been conducted to understand their behavior in aqueous solutions. researchgate.net By using a multi-level hierarchical approach to analyze the SANS data, researchers can extract parameters related to local concentration inhomogeneities, which are on the order of 2-4 nm. researchgate.net

A notable application of SANS has been in the study of complex coacervates formed between PDMAEMA and poly(acrylic acid) (PAA). By using deuterated PDMAEMA chains, it is possible to determine the conformation of individual polymer chains within the coacervate. These studies have shown that the polymer chains adopt a conformation that can be described by a power law slope of -2 in the scattering curves, which is characteristic of a Gaussian chain conformation. acs.org SANS data can also reveal the mesh size of the polymer network within the coacervate and how it changes with varying salt concentrations. acs.org

The table below presents key structural parameters obtained from SANS measurements on a PDMAEMA/PAA complex coacervate system at different salt concentrations.

Salt Concentration (M KCl)Radius of Gyration (Rg) of PDMAEMA (Å)Mesh Size (ξ) (Å)
0.805015
0.905217
1.05520
1.15823

Quasielastic Neutron Scattering (QENS) for Molecular Motions

Quasielastic Neutron Scattering (QENS) is a high-resolution inelastic neutron scattering technique that probes molecular motions on a timescale of 10⁻¹² to 10⁻⁹ seconds and a length scale of 10⁻¹¹ to 10⁻⁸ meters. nih.govfrontiersin.org It is particularly sensitive to the diffusive motions of hydrogen atoms, making it a powerful tool for studying the dynamics of polymers and the water molecules associated with them in hydrogels. frontiersin.org

In polymer systems, QENS can distinguish between different types of molecular motions, such as localized rotations of side groups (e.g., methyl groups) and segmental relaxations of the polymer backbone. aps.org While specific QENS studies on PDMAEMA are not extensively documented in the provided search results, studies on the chemically similar poly(methyl methacrylate) (PMMA) provide insight into the types of dynamics that can be investigated. For PMMA, QENS has been used to study the α-methyl group dynamics and the effect of hydration on the polymer chain motions. mlz-garching.denih.gov

QENS experiments on hydrated polymer networks can also selectively probe the dynamics of the hydration water. nih.gov These studies have shown that the motion of water molecules in the vicinity of a polymer is slower than in bulk water. nih.gov The data from QENS experiments are often analyzed using models such as jump diffusion to extract parameters like diffusion coefficients and residence times, providing a detailed picture of the molecular dynamics. nih.gov

Dielectric Spectroscopy for Investigating Molecular Relaxation Processes (α- and β-relaxations) in PDMAEMA Systems

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics of polymeric systems, including Poly(this compound) (PDMAEMA). By applying a sinusoidal alternating electric field and measuring the material's response, typically in terms of the complex permittivity (ε* = ε' - iε''), it is possible to characterize various molecular relaxation processes occurring over a wide range of frequencies and temperatures. In PDMAEMA, two primary relaxation processes, designated as α- and β-relaxations, are of particular interest as they provide insights into the segmental and local chain motions, respectively.

The α-relaxation is associated with the glass transition (Tg) of the polymer and reflects the cooperative, large-scale segmental motions of the polymer backbone. This process is observed at higher temperatures and is characterized by a strong dependence on temperature. As the temperature increases, the polymer chains gain sufficient thermal energy to undergo conformational rearrangements, leading to a peak in the dielectric loss (ε'') spectrum. At low frequencies, the α-relaxation peak in PDMAEMA can be significantly obscured by the contribution of DC conductivity, making it more clearly observable at higher frequencies. lew.ro

The β-relaxation, on the other hand, is a secondary relaxation process that occurs at temperatures below the glass transition. It is attributed to more localized, non-cooperative motions, such as the rotation of the side groups attached to the main polymer chain. In PDMAEMA, the β-relaxation is typically observed as a well-defined peak in the dielectric loss spectrum at low temperatures, generally in the range of -120°C to -30°C. lew.ro A characteristic feature of the β-relaxation is that its peak position shifts to higher temperatures as the measurement frequency is increased, indicating that it is a thermally activated process. lew.ro

The analysis of the frequency dependence of the dielectric loss peaks for both α- and β-relaxations allows for the determination of the relaxation times (τ) associated with these molecular motions. Furthermore, by studying the temperature dependence of these relaxation times, the activation energy (Ea) for each process can be calculated. The activation energy provides a quantitative measure of the energy barrier that must be overcome for the specific molecular motion to occur.

Detailed research findings from dielectric spectroscopy studies on PDMAEMA have provided valuable data on the characteristics of these relaxation processes. The tables below summarize typical observations and parameters derived from such analyses.

Table 1: Characteristics of α- and β-Relaxations in PDMAEMA from Dielectric Spectroscopy

Relaxation ProcessAssociated Molecular MotionTypical Temperature Range of ObservationFrequency DependenceAppearance in Dielectric Loss (ε'') Spectrum
α-RelaxationCooperative segmental motion of the main chain (Glass Transition)High temperatures (e.g., 75°C – 100°C) lew.roStrongly dependent; peak shifts to higher frequencies with increasing temperature.Often observed as a shoulder at high frequencies, can be overlapped by conductivity at low frequencies. lew.ro
β-RelaxationLocalized rotation of side groupsLow temperatures (e.g., -120°C – -30°C) lew.roDependent; peak shifts to higher temperatures with increasing frequency. lew.roWell-defined peak. lew.ro

Table 2: Illustrative Dielectric Relaxation Data for PDMAEMA

Relaxation ProcessFrequency (Hz)Peak Temperature (°C)Activation Energy (Ea)
β-Relaxation10-110 lew.roActivation energy for the β-relaxation is a key parameter determined from the temperature dependence of the relaxation time.
Higher frequencies> -110
α-RelaxationHigh frequencies75 - 100 lew.roThe activation energy for the α-relaxation is typically higher than that of the β-relaxation, reflecting the larger scale of molecular motion.

The quantitative analysis of dielectric spectra is often performed by fitting the experimental data to empirical models, such as the Havriliak-Negami (HN) function. This allows for the deconvolution of overlapping relaxation peaks and the precise determination of parameters like the relaxation time and the shape parameters that describe the breadth and asymmetry of the relaxation time distribution.

Computational and Theoretical Modeling of Pdmaema Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to understand the intricate structural and dynamic properties of PDMAEMA.

All-atom MD simulations offer a high-resolution view of the conformational behavior of PDMAEMA chains. acs.org By representing every atom in the system, these simulations can capture detailed molecular interactions and structural properties. acs.org Studies have utilized this approach to investigate the coil-to-globule transition of single PDMAEMA chains in aqueous solutions. rsc.orgresearchgate.net These simulations have revealed the influence of temperature, protonation degree, and grafting densities on the polymer's conformation. acs.org For instance, the radius of gyration (Rg) and the solvent-accessible surface area (SASA) are key parameters calculated from these simulations to quantify the polymer's dimensions and interaction with the solvent. acs.org The Polymer Consistent Force Field (PCFF) is a commonly used force field for modeling PDMAEMA in these simulations. rsc.orgresearchgate.net

A key aspect explored through all-atom MD is the effect of protonation on the conformational state of PDMAEMA. rsc.orgresearchgate.net At neutral pH, the degree of protonation is approximately 0.5, which is often modeled by alternating protonated and unprotonated monomers in the simulated chain. researchgate.net This approach allows for the study of the polymer's behavior under physiologically relevant conditions.

Table 1: Key Parameters from All-Atom MD Simulations of PDMAEMA

ParameterDescriptionSignificance
Radius of Gyration (Rg)A measure of the overall size and compactness of the polymer chain. researchgate.netIndicates the transition between coil (extended) and globule (collapsed) states. researchgate.net
Solvent-Accessible Surface Area (SASA)The surface area of the polymer that is accessible to the solvent molecules. acs.orgProvides insight into the extent of polymer-solvent interactions and hydration. acs.org
Radial Distribution FunctionsDescribes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. acs.orgElucidates the local structure and interactions between different components of the system. acs.org

This table summarizes key parameters derived from all-atom MD simulations to characterize the conformational dynamics of PDMAEMA.

While all-atom simulations provide great detail, they are computationally expensive for studying large-scale phenomena or long-time dynamics. Coarse-grained (CG) molecular dynamics simulations address this limitation by grouping several atoms into a single "bead". psu.edumdpi.com This simplification reduces the computational cost, enabling the simulation of larger systems and longer timescales. mdpi.com

CG models for methacrylate-based polymers, including PDMAEMA, have been developed and refined. diva-portal.org These models are parameterized to reproduce experimental properties, such as swelling coefficients. diva-portal.org A challenge in developing CG models for polymer brushes is that parameters developed for free polymers may not accurately capture the distinct conformational behaviors and scaling laws of tethered chains. diva-portal.org Therefore, specific parameterization for brush systems is often necessary. diva-portal.org CG simulations have been successfully used to study the static and dynamic behavior of polymer melts, including the effects of chain length distribution (dispersity) on polymer mobility. arxiv.org

MD simulations have been instrumental in understanding the swelling and collapsing behavior of PDMAEMA brushes in response to environmental stimuli like pH and solvent quality. diva-portal.orgresearchgate.net These simulations can model the conformational transitions of the brush chains from a collapsed to an extended state. researchgate.net

The swelling coefficient, defined as the ratio of the brush thickness in the swollen (expanded) state to the dry (collapsed) state, is a key metric obtained from these simulations and experiments. diva-portal.org Simulations have shown that at low pH, the charged PDMAEMA chains are highly hydrated, leading to brush swelling. researchgate.net Conversely, in a less polar or "bad" solvent, the brushes tend to collapse. The swelling behavior is influenced by factors such as grafting density, polymer chain length, and ionic strength. diva-portal.org

Table 2: Swelling Coefficients of Polymer Brushes from MD Simulations

Polymer BrushSolventSwelling Coefficient
Neutral PDMAEMAWaterNo significant change
PMETACWater (good solvent)2.1
PMETACCyclohexane (bad solvent)1.0

This table, based on data from MD simulations, illustrates the solvent-responsive swelling behavior of different polymer brushes. researchgate.net

The interaction between PDMAEMA and solvent molecules, particularly water, is crucial to its responsive behavior. MD simulations provide detailed insights into the hydration states of the polymer. rsc.org Structural analysis from simulations indicates a distinct difference in the hydration of specific functional groups of PDMAEMA below and above its lower critical solution temperature (LCST). rsc.org For instance, water molecules in the vicinity of the carbonyl group are found to be more restricted in their motion when the polymer is in its collapsed, globule state. rsc.org

The pattern of hydration changes significantly with pH. researchgate.net At low pH, where the amine groups are protonated and charged, the PDMAEMA brush is highly hydrated. researchgate.net The analysis of hydrogen bond lifetimes between the polymer and water molecules can quantify the stability of the hydration layer. nih.gov These simulations have shown that the static hydration layer becomes less stable with increasing temperature. nih.gov

Steered molecular dynamics (SMD) is a computational technique used to investigate the mechanics of molecular interactions, such as the dissociation of a ligand from a protein or the interaction between two proteins. nih.govnih.gov In SMD, an external force is applied to pull a molecule or part of a molecule along a specific reaction coordinate, allowing for the study of binding affinities and dissociation pathways. nih.govfrontiersin.org

While direct SMD studies specifically on PDMAEMA-protein interactions are not prevalent in the provided search results, the technique is highly relevant for understanding how these "smart" polymers interact with biological macromolecules. For example, SMD has been used to study the dissociation of protein-protein complexes, providing insights into their interaction mechanisms by analyzing van der Waals and electrostatic interactions. nih.govnih.gov Adaptive SMD (ASMD) simulations can be used to quantitatively calculate the binding energy between a protein and a ligand. frontiersin.org Given PDMAEMA's use in biomedical applications like gene delivery, SMD could be a valuable tool for probing the interactions between PDMAEMA-based carriers and their biological targets.

Application of Polymer Consistent Force Fields (PCFF) in Simulations

The Polymer Consistent Force Field (PCFF) is a class II force field that has been specifically parameterized for simulating a wide range of synthetic polymeric materials. nih.gov It is a powerful tool for conducting all-atom molecular dynamics (MD) simulations to investigate the structure, dynamics, and properties of polymer systems like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). rsc.org

PCFF includes terms for bond stretching, angle bending, dihedral torsion, and non-bonded interactions (van der Waals and Coulombic forces). nih.govnih.gov The functional form of PCFF is designed to be highly accurate and transferable, allowing for the simulation of polymers with various functional groups that may not be well-described by class I force fields. nih.gov

In the context of PDMAEMA, PCFF has been successfully applied in all-atomistic MD simulations to study phenomena such as the coil-to-globule transition in aqueous solutions. rsc.org These simulations can provide detailed insights into the conformational changes of the polymer chains and the role of hydration in this process. By analyzing the simulation trajectories, researchers can monitor the structural evolution of the polymer and the behavior of surrounding water molecules. rsc.org

The application of PCFF allows for the investigation of various factors influencing the behavior of PDMAEMA, such as:

Protonation State: The degree of protonation of the dimethylamino groups can be adjusted in the simulation to study its effect on the polymer's conformation and its interaction with the solvent. rsc.org

Temperature: Simulations can be performed at different temperatures to study temperature-responsive behaviors, such as the lower critical solution temperature (LCST) transition. rsc.org

Grafting Density: For polymer brushes, the effect of grafting density on the conformational behavior of the grafted chains can be investigated. univie.ac.at

The results from PCFF-based simulations can be validated by comparing them with experimental data. nih.gov This combination of computational modeling and experimental work provides a comprehensive understanding of the behavior of PDMAEMA systems at the molecular level.

Table 2: Comparison of Force Fields Used in Polymer Simulations

Force FieldTypeKey FeaturesTypical Applications
PCFF Class IISpecifically parameterized for polymers; includes cross-terms for higher accuracy. nih.govnih.govSimulations of synthetic polymers, including PDMAEMA, to study conformational transitions and interactions. rsc.org
COMPASS Class IIAb initio based; broad coverage of organic and inorganic materials. nih.govHigh-fidelity simulations of a wide range of materials.
CVFF Class IGeneral purpose force field for organic molecules and polymers. nih.govMolecular modeling of proteins and organic molecules.
OPLS Class IOptimized for liquid simulations and biomolecules. nih.govSimulations of biomolecular systems and organic liquids.
AIREBO ReactiveAllows for the dynamic formation and breaking of chemical bonds. aps.orgSimulations of chemical reactions and shock propagation in hydrocarbons. aps.org
ReaxFF ReactiveBond-order based potential that can model chemical reactions. aps.orgSimulations of reactive systems, including combustion and catalysis. aps.org

Derivation and Validation of Scaling Relationships in Polyelectrolyte Solutions

The behavior of polyelectrolyte solutions, such as those of poly(this compound) (PDMAEMA), can be described by scaling laws that relate various physical properties to parameters like polymer concentration and molecular weight. psu.edu These scaling relationships provide a fundamental framework for understanding and predicting the behavior of these complex systems.

Scaling relationships have been derived for various properties of polyelectrolyte solutions, including:

Hydrodynamic Radius (Rh): Represents the effective size of the polymer in solution as determined by techniques like dynamic light scattering. chemrxiv.org

Viscosity (η): A measure of the solution's resistance to flow. For unentangled semidilute polyelectrolyte solutions, the viscosity is predicted to increase weakly with concentration (η ~ c^1/2), a relationship known as the Fuoss law. psu.edu In the entangled regime, a stronger dependence is predicted (η ~ c^3/2). psu.edu

Relaxation Time (τ): Characterizes the dynamics of the polymer chains. In the unentangled regime, the Rouse relaxation time is expected to decrease with concentration (τ_Rouse ~ c^-1/2). psu.edu

Diffusion Coefficient (D): Measures the translational motion of the polymer chains. In the unentangled regime, the diffusion coefficient is predicted to be independent of concentration, while in the entangled regime, the self-diffusion coefficient is expected to decrease with concentration (D_self ~ c^-1/2). psu.edu

For polyelectrolyte complex micelles (PCMs), which can be formed from block copolymers containing PDMAEMA, scaling laws relate the physical parameters of the micelles, such as the core radius (R_core) and aggregation number, to the lengths of the different polymer blocks. chemrxiv.orgresearchgate.net

The validation of these theoretical scaling relationships is crucial and is typically achieved by comparing the theoretical predictions with experimental data obtained from techniques such as small-angle X-ray scattering (SAXS), light scattering, and viscosity measurements. bohrium.comchemrxiv.org Good agreement between theory and experiment provides confidence in the underlying physical models and allows for the development of predictive tools for designing polyelectrolyte-based materials with desired properties. chemrxiv.org

Advanced Applications of Poly 2 Dimethylamino Ethyl Methacrylate in Biomedical and Materials Science

Drug Delivery Systems

Poly(2-(dimethylamino)ethyl methacrylate), commonly known as PDMAEMA, is a synthetic polymer that has garnered significant attention in the biomedical field due to its unique pH-responsive properties. ontosight.aisigmaaldrich.com This characteristic makes it an ideal candidate for the development of sophisticated drug delivery systems. ontosight.ai

pH and Temperature-Responsive Drug Release Mechanisms

PDMAEMA is a cationic polymer that exhibits both pH and temperature sensitivity. rsc.org Its amine groups can be protonated in acidic environments, leading to a change in the polymer's properties. ontosight.airsc.org This responsiveness to pH is a key feature in designing controlled drug release systems. ontosight.aisigmaaldrich.com For instance, in acidic conditions, the polymer swells, which can trigger the release of an encapsulated drug. rsc.org This is particularly relevant for targeting specific sites in the body with different pH levels, such as cancerous tissues, which are often more acidic than healthy tissues. rsc.org

The release of drugs from PDMAEMA-based carriers can be finely tuned by both pH and temperature. For example, doxorubicin (B1662922) (DOX), an anticancer drug, loaded into mixed micelles of PDMAEMA copolymers, showed a significantly increased release at acidic pH (5.0 and 6.5) compared to physiological pH (7.4). nih.gov Specifically, at pH 7.4, less than 25% of the drug was released over 96 hours, whereas the release was much faster at lower pH values, mimicking the tumor microenvironment. nih.gov This dual-responsive behavior allows for targeted drug delivery, where the drug is protected in the bloodstream and released preferentially at the tumor site. nih.govresearchgate.net Similarly, nanoparticles composed of a PDMAEMA-b-PDPAEMA diblock copolymer demonstrated pH-dependent release of the antifungal drug Amphotericin B. monash.edu

The temperature-responsive nature of PDMAEMA, often characterized by a lower critical solution temperature (LCST), adds another layer of control. mdpi.com Below the LCST, the polymer is soluble, but above this temperature, it becomes insoluble and can aggregate. nih.gov This property can be harnessed to trigger drug release in response to localized hyperthermia, a common cancer therapy. For instance, SiO2-PMAA-b-PNIPAM nanoparticles showed a dramatic decrease in transmittance at 32 °C, indicating aggregation and potential for temperature-triggered release. acs.org

The following table summarizes the pH- and temperature-responsive release of doxorubicin from PDMAEMA-based micelles.

pHCumulative Release after 12hCumulative Release after 96h
7.4~10%<25%
6.5Increased Release
5.0Significantly Increased Release

Data sourced from in vitro release profiles of DOX-loaded block copolymer micelles. nih.gov

Design and Engineering of Nanocarriers and Microcapsules

The versatility of PDMAEMA allows for the design of various nanostructures for drug delivery, including nanoparticles, micelles, and microcapsules. nih.gov These carriers can be engineered to encapsulate therapeutic agents, protecting them from degradation and controlling their release. nih.gov

Nanoparticles: PDMAEMA-based nanoparticles are often synthesized through methods like dispersion polymerization. rsc.org These nanoparticles can be designed to be core-shell structures, where a hydrophobic core encapsulates a drug, and the PDMAEMA shell provides stability and stimuli-responsive properties. rsc.org For example, PCL-g-PDMAEMA nanoparticles have been shown to effectively entrap the hydrophobic anticancer drug paclitaxel. rsc.org The size of these nanoparticles is a critical factor for in vivo applications, with sizes typically under 500 nm being desirable to avoid rapid clearance by the reticuloendothelial system. nih.govmdpi.com

Micelles: Amphiphilic block copolymers containing PDMAEMA can self-assemble into micelles in aqueous solutions. These micelles typically have a hydrophobic core and a hydrophilic corona. nih.gov For instance, mixed micelles of mPEG-b-PDEAEMA-b-PMMA, PDEAEMA-b-PMMA, and PPEGMA-b-PDEAEMA have been developed as carriers for doxorubicin. nih.gov These micelles were found to be less than 100 nm in size and exhibited a low critical micelle concentration, indicating their stability. nih.gov

Microcapsules: Microfluidic technologies have been employed to create highly monodisperse PDMAEMA microcapsules. rsc.org These microcapsules swell at low pH due to the protonation of the tertiary amine groups in the crosslinked PDMAEMA network. rsc.org This swelling behavior can be precisely controlled by adjusting the preparation parameters, such as the pH of the polymerization medium. rsc.org

The table below provides examples of PDMAEMA-based nanocarriers and their characteristics.

Nanocarrier TypeCompositionSizeEncapsulated Drug
NanoparticlesPCL-g-PDMAEMA-Paclitaxel
Mixed MicellesmPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA / PPEGMA-b-PDEAEMA<100 nmDoxorubicin
MicrocapsulesCrosslinked PDMAEMAMonodisperse-

This table is a compilation of data from various studies. rsc.orgnih.govrsc.org

Interpenetrating Polymer Networks (IPNs) for Prolonged and Controlled Release

Interpenetrating polymer networks (IPNs) represent a promising approach for achieving prolonged and controlled drug delivery. dntb.gov.uanih.gov IPNs are composed of two or more polymer networks that are interlaced on a molecular scale but not covalently bonded to each other. researchgate.net

Novel IPNs based on PDMAEMA and polyacrylamide (PAAm) have been synthesized and investigated as drug delivery systems for diclofenac (B195802) sodium. mdpi.comresearchgate.net These IPNs exhibit phase-separated structures at the nano-level. mdpi.com The composition of the IPN plays a crucial role in determining its swelling behavior and, consequently, the drug release profile. mdpi.comresearchgate.net The inclusion of the charged PDMAEMA component alters the diffusion of water molecules from Fickian to non-Fickian, allowing for more complex release kinetics. mdpi.comresearchgate.net

The equilibrium swelling degree (ESD) of PDMAEMA/PAAm IPNs decreases as the content of PDMAEMA increases. mdpi.com This is attributed to the increased number of entanglements between the two networks, which act as physical crosslinks and result in a higher crosslinking density. mdpi.com By varying the IPN composition, the swelling ability and drug release profiles can be effectively modulated. mdpi.com

A study on semi-IPN hydrogels composed of poly(vinyl alcohol) (PVA) and star-shaped PDMAEMA also demonstrated the potential of these systems for controlled drug release. researchgate.net The release of the model drug riboflavin (B1680620) was influenced by the molecular weight of the star PDMAEMA and the pH of the surrounding medium. researchgate.net

The following table illustrates the effect of PDMAEMA content on the equilibrium swelling degree of PDMAEMA/PAAm IPNs.

Mole Fraction of PDMAEMA (φPDMAEMA)Equilibrium Swelling Degree (ESD)
0.26 (IPN 1)Higher
0.52 (IPN 4)Lower

Data derived from studies on PDMAEMA/PAAm IPNs. mdpi.com

Molecularly Imprinted Polymers (MIPs) for Molecular Recognition and Targeted Delivery

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. rsc.orgmdpi.com This "molecular memory" is created by polymerizing functional monomers in the presence of a template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target molecule. mdpi.com

MIPs offer several advantages for drug delivery, including high loading capacity, sustained release, and the ability to protect the drug from harsh environments. nih.gov In the context of PDMAEMA, its functional groups can participate in the imprinting process, contributing to the selective recognition of the target drug.

The primary application of MIPs in drug delivery is to achieve controlled and targeted release. nih.gov The specific binding cavities can retain the drug until a specific stimulus triggers its release. nih.gov This stimulus can be a change in pH, temperature, or the presence of a competitive molecule. nih.gov The high selectivity of MIPs can lead to a higher drug payload and reduced side effects compared to non-imprinted polymer systems. mdpi.com

While the direct use of PDMAEMA in commercially available MIP-based drug delivery systems is still an area of active research, the principles of molecular imprinting are highly relevant to the design of next-generation targeted therapies.

Applications in Ocular Drug Delivery

PDMAEMA-based systems have shown promise for ocular drug delivery. nih.gov The ability of PDMAEMA to interact with the mucosal gel layer of the eye makes it a suitable material for developing formulations that can adhere to the ocular surface, prolonging drug residence time. nih.gov

Crosslinked PDMAEMA nanogels have been investigated as a delivery system for pilocarpine (B147212) hydrochloride, a drug used to treat glaucoma. nih.gov These nanogels can provide sustained release of the drug, improving its therapeutic efficacy. Furthermore, pHEMA-based hydrogels, which can be copolymerized with monomers like DMAEMA, are widely used in soft contact lenses for both vision correction and ocular drug delivery. nih.gov These hydrogels are soft, flexible, and highly oxygen permeable, ensuring patient comfort. nih.gov When a drug-loaded hydrogel lens is placed on the cornea, it releases the drug in a sustained manner through diffusion. nih.gov

Gene Delivery Systems

Poly(this compound) (PDMAEMA) is a cationic polymer that has been extensively studied as a non-viral vector for gene delivery. ontosight.ainih.gov Its ability to form complexes with negatively charged nucleic acids, such as DNA and RNA, through electrostatic interactions is central to this application. ontosight.ai

PDMAEMA can condense and protect genetic material, facilitating its uptake by cells. ontosight.ai The polymer forms positively charged complexes (polyplexes) with DNA at polymer/plasmid weight ratios above 2. nih.gov These polyplexes typically have a size of around 0.2 micrometers, which is suitable for cellular uptake. nih.gov

The transfection efficiency of PDMAEMA is influenced by its molecular weight, with higher molecular weight polymers generally showing better results. nih.gov For instance, high molecular weight PDMAEMA (Mw > 300 kDa) can effectively condense DNA into particles of 0.15-0.20 micrometers, while low molecular weight polymers tend to form larger aggregates. nih.gov

Copolymers of DMAEMA with other monomers have also been explored to optimize gene delivery performance. For example, a copolymer with N-vinyl-pyrrolidone (NVP) showed increased transfection efficiency and decreased cytotoxicity compared to a PDMAEMA homopolymer. nih.gov Conversely, a copolymer with methyl methacrylate (B99206) (MMA) exhibited reduced transfection efficiency and increased cytotoxicity. nih.gov The combination of PDMAEMA with poly(β-amino ester) (PβAE) has been shown to have a synergistic effect on transfection activity without significant toxicity. acs.org

The stability of PDMAEMA-based polyplexes is a critical factor for their practical application. Studies have shown that freeze-drying with a lyoprotectant like sucrose (B13894) is an effective method to ensure the long-term stability of these gene delivery systems. nih.gov

The table below summarizes the transfection efficiency of different PDMAEMA-based polymers.

Polymer CompositionTransfection EfficiencyCytotoxicity
PDMAEMA Homopolymer (High MW)HighModerate
PDMAEMA Homopolymer (Low MW)Low-
PDMAEMA-co-MMA (20 mol% MMA)ReducedIncreased
PDMAEMA-co-triEGMA (48 mol% triEGMA)ReducedReduced
PDMAEMA-co-NVP (54 mol% NVP)IncreasedDecreased

Data compiled from studies on PDMAEMA-based gene transfer agents. nih.gov

Polyplex Formation with Therapeutic Nucleic Acids (e.g., DNA, RNA, siRNA)

The cationic nature of PDMAEMA allows it to form complexes, known as polyplexes, with negatively charged therapeutic nucleic acids such as plasmid DNA (pDNA), ribonucleic acid (RNA), and small interfering RNA (siRNA). nih.govrsc.orgacs.org This electrostatic interaction condenses the nucleic acid into nanoparticles, protecting it from degradation and facilitating its entry into cells. rsc.org

The formation and stability of these polyplexes are influenced by several factors, including the molecular weight of the PDMAEMA, the ratio of the polymer's amine groups to the nucleic acid's phosphate (B84403) groups (N/P ratio), and the polymer's architecture (e.g., linear, branched, or star-shaped). nih.govnih.gov For instance, high molecular weight PDMAEMA (Mw > 300 kDa) has been shown to condense DNA more effectively, forming smaller and more stable polyplexes. nih.gov Similarly, star-shaped PDMAEMA polymers have demonstrated a high binding affinity for DNA, resulting in the formation of compact and positively charged nanoparticles. nih.gov

The structure of the nucleic acid itself also plays a role. Studies have compared the interaction of PDMAEMA with different forms of DNA, such as short linear segments, long linear molecules, and circular plasmid DNA, revealing differences in the resulting polyplex properties. nih.gov Furthermore, modifications to the PDMAEMA structure, such as PEGylation (the attachment of polyethylene (B3416737) glycol chains), can improve the stability of the polyplexes in biological fluids and reduce their cytotoxicity. nih.gov

Design of Redox-Sensitive Polycations for Enhanced Intracellular Release

A significant challenge in gene delivery is the efficient release of the nucleic acid from the polyplex once inside the cell. To address this, researchers have developed redox-sensitive PDMAEMA-based polycations. nih.gov These polymers are designed with disulfide bonds integrated into their backbone. nih.gov

The synthesis of these reducible polymers often involves techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for precise control over the polymer's structure and the incorporation of disulfide linkages. nih.gov Studies have shown that these redox-sensitive PDMAEMA polyplexes exhibit minimal toxicity and can achieve transfection activity comparable to or even better than their non-reducible counterparts. nih.gov

Assessment of Transfection Activity and Efficiency in various Cell Lines

The ability of PDMAEMA-based polyplexes to transfect cells, or introduce nucleic acids into them, has been evaluated in a wide variety of cell lines. nih.govnih.gov The transfection efficiency is dependent on multiple factors, including the cell type, the specific PDMAEMA formulation, and the N/P ratio of the polyplexes. nih.govdp.tech

For example, studies have investigated the transfection efficiency of PDMAEMA-based nano-stars in human cell lines like Jurkat and HEK-293, as well as rodent cell lines such as CHO-K1 and L929, observing distinct cell line-dependent effects. nih.gov Research has also demonstrated that the architecture of the PDMAEMA polymer, such as incorporating a hydrophobic hyperbranched core, can significantly enhance transfection efficiency compared to linear PDMAEMA, attributed to improved cytotoxicity, DNA compaction, and cellular uptake. rsc.orgresearchgate.net

The transfection efficiency of PDMAEMA has been compared to other well-known transfection agents like polyethylenimine (PEI), with some studies showing comparable or even superior performance under specific conditions. rsc.orgresearchgate.net Furthermore, the molecular weight of PDMAEMA has a pronounced effect, with higher molecular weights generally leading to increased transfection efficiency. nih.gov

Below is a table summarizing key findings from various studies on the transfection efficiency of PDMAEMA-based systems:

PDMAEMA SystemCell Line(s)Key Findings
Star-like PDMAEMAhFOBs, MG63Non-quaternized polymer showed effective DNA transfer, attributed to its buffering capacity and looser polyplex structure. nih.gov
Reducible PDMAEMAB16F10, Human Pancreatic Cancer LinesShowed comparable or better transfection activity than non-reducible PDMAEMA with minimal cytotoxicity. nih.gov
Hyperbranched PEHO-g-PDMAEMAsNot specifiedHigher transfection efficiency than branched PEI and PDMAEMA homopolymers. rsc.orgresearchgate.net
PDMAEMA-based nano-starsJurkat, HEK-293, CHO-K1, L929Transfection efficiency was highly dependent on the cell line. nih.gov
Four-arm PDMAEATenocytesSuccessfully formed polyplexes with siRNA for gene downregulation. acs.org

Tissue Engineering and Regenerative Medicine

The unique properties of PDMAEMA also make it a valuable material for tissue engineering and regenerative medicine applications. Its ability to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, is particularly significant. rsc.orgnih.govresearchgate.net

Hydrogel Scaffolds for Cell Culture, Proliferation, and Differentiation

PDMAEMA-based hydrogels can serve as scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cells to attach, grow, and differentiate. rsc.orgnih.govnih.gov These hydrogels can be engineered to have specific properties that are conducive to the growth of particular cell types. nih.gov

For example, PDMAEMA has been incorporated into hydrogel systems for bone tissue engineering. nih.gov These scaffolds have been shown to support the viability and differentiation of pre-osteoblasts and human bone marrow mesenchymal stem cells. nih.gov The porous nature of these hydrogels is crucial, as it allows for the transport of nutrients and oxygen to the encapsulated cells. nih.gov

Furthermore, PDMAEMA can be copolymerized with other materials, such as cellulose (B213188), to create hydrogels with tailored properties. nih.govresearchgate.net These composite hydrogels can exhibit pH and temperature sensitivity, making them "smart" materials that can respond to changes in their environment. researchgate.net

Role of Matrix Stiffness, Porosity, and Pore Shape in Cell Behavior

The physical properties of the hydrogel scaffold, including its stiffness, porosity, and pore shape, play a critical role in directing cell behavior. nih.govacs.orgresearchgate.net It is well-established that matrix elasticity can influence cell differentiation, migration, and the deposition of new ECM. nih.govresearchgate.netnih.gov

In the context of PDMAEMA-based hydrogels for bone tissue engineering, studies have shown that the stiffness of the matrix can be tuned by incorporating mineral inducers like nanohydroxyapatite. nih.govacs.org It was observed that the porosity of the hydrogels tended to decrease as the stiffness increased. nih.govacs.org This interplay between stiffness and porosity directly impacts the cellular response, with moderately stiff substrates often promoting cell proliferation and differentiation. nih.gov

The morphology of the pores within the scaffold is also a key determinant of cell behavior. The size and interconnectivity of the pores influence cell infiltration, nutrient diffusion, and ultimately, the formation of new tissue.

Biocompatibility and Cytotoxicity Assessments of PDMAEMA-Based Materials

For any material to be used in biomedical applications, its biocompatibility and cytotoxicity must be thoroughly evaluated. PDMAEMA has been the subject of numerous studies in this regard. nih.govroyalsocietypublishing.orgnih.gov

The cytotoxicity of PDMAEMA can be influenced by its molecular weight, concentration, and chemical modifications. nih.govresearchgate.net For example, high molecular weight PDMAEMA has been associated with increased toxicity. nih.gov However, modifications such as PEGylation have been shown to reduce the cytotoxicity of PDMAEMA-based polyplexes. nih.gov

In the context of hydrogels, PDMAEMA-based scaffolds have generally been found to be non-cytotoxic and to support the viability of various cell types, including pre-osteoblasts and human bone marrow mesenchymal stem cells. nih.gov Some studies have even suggested that the cytotoxicity of PDMAEMA is comparable to that of natural polymers like chitosan. royalsocietypublishing.org However, it is important to note that the cytotoxic effects can be cell-type dependent. nih.gov

Below is a table summarizing the biocompatibility and cytotoxicity findings for different PDMAEMA-based materials:

PDMAEMA MaterialCell/System TestedKey Biocompatibility/Cytotoxicity Findings
Star-like PDMAEMA PolyplexesOsteosarcoma, osteoblast, hADMSCsFound to be sparing with respect to the cell lines and exhibited good biocompatibility. nih.gov
Reducible PDMAEMAVarious cell linesShowed minimal toxic effects compared to control PDMAEMA. nih.gov
PDMAEMA HomopolymersHuman whole bloodHemocompatibility was strongly affected by molecular weight, concentration, and incubation time. nih.gov
PDMAEMA HydrogelsPre-osteoblasts (MC3T3-E1), hBMSCsNon-cytotoxic and maintained cell viability. nih.gov
Low MW pDMAEMAU937 monocytes, Caco-2 intestinal epithelial cellsInduced cytotoxicity in a concentration and cell-type dependent manner. nih.gov

Promotion of Mineralization in Bone Tissue Engineering Applications

Poly(this compound) (PDMAEMA) has demonstrated potential in creating scaffolds that support bone regeneration. mdpi.com The incorporation of PDMAEMA into biomaterials can create a favorable environment for mineralization, a crucial step in bone formation. mdpi.comnih.gov Mineralization enhances the mechanical strength and bioactivity of scaffolds, improving their ability to support bone growth. nih.govresearchgate.net

Scaffolds made from a composite of PDMAEMA, poly(hydroxyethyl methacrylate) (PHEMA), and α-tricalcium phosphate (α-TCP) have been investigated for their bone regeneration capabilities. mdpi.com The ratio of PDMAEMA to PHEMA in these scaffolds influences their physical properties, such as porosity and pore size. A higher proportion of PDMAEMA leads to greater porosity and larger network mesh sizes, which can provide a better structural environment for tissue engineering applications. mdpi.com The inclusion of α-TCP in these scaffolds appears to encourage the expression of an osteogenic phenotype, indicating its role in promoting bone cell development. mdpi.com

Studies have shown that mineralized scaffolds significantly improve cell attachment and encourage osteoblasts to produce additional mineralization. nih.gov This process is vital for new bone formation. nih.gov The enhanced mechanical properties and cell recruitment capabilities of mineralized scaffolds make them a more effective option for bone tissue engineering compared to non-mineralized versions. nih.govresearchgate.net

Table 1: Influence of PDMAEMA/PHEMA Ratio on Scaffold Properties for Bone Tissue Engineering
PDMAEMA/PHEMA RatioPorosity (%)Network Mesh SizeOsteogenic Potential
Higher PDMAEMA Content75 ± 5.5LargerFavorable for osteogenic phenotype expression with α-TCP
Higher PHEMA Content53 ± 5.7SmallerNon-cytotoxic, supports cell viability

Antimicrobial and Antifouling Materials

Mechanisms of Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

Poly(this compound) (PDMAEMA) exhibits significant antimicrobial properties against a spectrum of both Gram-positive and Gram-negative bacteria. acs.orgnih.govucd.ie Its cationic nature allows it to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death. acs.orgnih.govucd.ienih.gov

Bacterial Cell Membrane Permeabilization and Cytoplasmic Disruption

The primary mechanism of PDMAEMA's antimicrobial action involves binding to the bacterial cell exterior, which leads to the permeabilization of the outer membrane and subsequent disruption of the cytoplasmic membrane. acs.orgnih.govucd.ie This disruption compromises the integrity of the cell, leading to the leakage of intracellular components and ultimately, cell death. nih.gov The ability of PDMAEMA to permeabilize bacterial membranes has been confirmed using fluorescent dyes such as 1-N-phenyl-naphthylamine (NPN) and calcein-AM. acs.orgnih.govucd.ie The interaction of cationic PDMAEMA with the negatively charged components of the bacterial cell surface is a key factor in this process. nih.gov

Influence of pH and Quaternization on Antimicrobial Efficacy

The antimicrobial effectiveness of PDMAEMA is notably influenced by pH. acs.orgnih.govresearchgate.net The polymer is more active against Gram-positive bacteria at pH values around its pKa and lower, while its activity against Gram-negative bacteria is enhanced at its pKa and higher pH levels. acs.orgnih.govresearchgate.net This pH-dependent activity is linked to the protonation of the tertiary amine groups on the polymer, which affects its charge density and interaction with bacterial membranes. diva-portal.org

Quaternization, the process of converting the tertiary amine groups into permanently charged quaternary ammonium (B1175870) salts, significantly enhances the antimicrobial efficacy of PDMAEMA. nih.govacs.orgnih.gov This modification results in a polymer that is positively charged regardless of the surrounding pH. nih.gov Quaternized PDMAEMA (QPDMAEMA) has demonstrated potent biocidal activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govacs.orgrsc.org The length of the alkyl chain used in the quaternization process also plays a role; hydrophilic polymer brushes with shorter alkyl chains have shown enhanced bactericidal activity. acs.org

Table 2: Minimum Inhibitory Concentration (MIC) of PDMAEMA Against Various Bacteria
Bacterial TypeMinimum Inhibitory Concentration (MIC) (mg/mL)
Gram-negative bacteria0.1 - 1
Gram-positive bacteriaVariable

Data compiled from studies on the bacteriostatic effects of pDMAEMA. acs.orgnih.govresearchgate.net

Antialgal Activity (e.g., against Marine Alga Ulva)

PDMAEMA has also been investigated for its potential as an antialgal agent, particularly against the marine alga Ulva. diva-portal.orgtandfonline.comnih.gov Research has shown that PDMAEMA brushes can disrupt the zoospores of Ulva upon contact and inhibit the subsequent growth of any spores that do manage to settle. diva-portal.orgtandfonline.comnih.gov The mechanism of this algicidal activity is believed to be similar to its bactericidal action, involving the disruption of the spore membrane due to the cationic nature of the polymer. diva-portal.orgtandfonline.comnih.gov These findings suggest that PDMAEMA-based coatings could be developed as effective, contact-active antifouling solutions to combat marine biofouling. diva-portal.orgtandfonline.comnih.govresearchgate.net

Strategies for Control of Biofilm Adhesion

Biofilm formation on surfaces is a significant issue in various fields, and materials that can prevent or control biofilm adhesion are in high demand. nih.govresearchgate.netresearchgate.net The antimicrobial properties of PDMAEMA make it a promising candidate for developing anti-biofilm surfaces. By killing bacteria that come into contact with the surface, PDMAEMA can inhibit the initial stages of biofilm formation. acs.org

Strategies to control biofilm adhesion using PDMAEMA often involve creating surface coatings with the polymer. acs.org The effectiveness of these coatings is linked to their ability to kill bacteria on contact, thereby preventing the irreversible attachment that is a critical step in biofilm development. nih.gov Quaternized PDMAEMA brushes, with their permanent cationic charge, are particularly effective in this regard. acs.org Research has shown that hydrophilic QPDMAEMA brushes exhibit enhanced bactericidal activity, which in turn leads to a significant reduction in biofilm formation. acs.org The development of such surfaces that can effectively inhibit biofilm formation is a key strategy in preventing infections associated with medical implants and other devices. nih.govnih.gov

Antifouling Polymer Brushes and Resistance to Protein Adsorption

Polymer brushes, which are assemblies of polymer chains tethered at one end to a surface, are crucial in developing biocompatible materials that resist the unwanted adsorption of proteins and other biological molecules, a phenomenon known as biofouling. When surfaces come into contact with biological fluids, proteins rapidly adsorb, which can trigger a cascade of undesirable events, including thrombus formation. specialchem.com PDMAEMA brushes have been a focus of research in this area due to their tunable properties.

The resistance of polymer brushes to protein adsorption is influenced by several factors, including the grafting density of the polymer chains and the thickness of the brush layer. youtube.com For small proteins, a high grafting density can prevent them from reaching the surface, a mechanism known as primary adsorption. youtube.com For larger proteins, a sufficiently thick brush layer can repel them through steric hindrance, preventing what is termed secondary adsorption at the outer edge of the brush. youtube.com

Interestingly, the behavior of PDMAEMA brushes towards proteins can be controlled. While they can be engineered to resist protein adsorption, they can also be designed to have a high protein-binding capacity. mdpi.com This dual behavior is dependent on environmental conditions such as pH and ionic strength, as well as the charge and hydrophobicity of the protein. mdpi.comresearchgate.net For instance, studies using Surface Plasmon Resonance (SPR) have shown that PDMAEMA brushes can adsorb a significant amount of bovine serum albumin (BSA), equivalent to 10 to 15 monolayers, with the protein being imbibed into the brush. mdpi.com This binding can be very strong, with a constant ratio of approximately 146 DMAEMA monomers per bound BSA molecule, and desorption can be immeasurably slow. mdpi.com This high-capacity binding has potential applications in areas like chromatography and the fractionation of cell lysates. mdpi.com Conversely, by controlling factors like grafting density, PDMAEMA brushes can minimize the adhesion of platelets and leukocytes, significantly reducing fouling from blood plasma by up to 99%. specialchem.com

The ability to switch between protein-resistant and protein-adsorbing states makes PDMAEMA brushes highly attractive for applications where controlled interaction with biological entities is required.

Table 1: Factors Influencing Protein Adsorption on PDMAEMA Brushes

Factor Influence on Protein Adsorption Research Findings
Grafting Density Higher grafting density can prevent primary adsorption of small proteins. youtube.com The amount of protein adsorbed can be controlled by varying the ratio of active and inert thiols during brush growth. mdpi.com
Brush Thickness Increased brush thickness can prevent secondary adsorption of large proteins. youtube.com The thickness of a PDMAEMA-b-PMAA diblock copolymer brush is crucial for controlling lysozyme (B549824) adsorption. researchgate.net
pH Affects the charge of both the polymer and the protein, influencing electrostatic interactions. researchgate.net Adsorption of lysozyme on PDMAEMA-b-PMAA brushes can be controlled by varying the pH between 4 and 10. researchgate.net
Ionic Strength Can screen electrostatic interactions, affecting protein adsorption behavior. researchgate.net At high ionic strength, the adsorption of chymotrypsin (B1334515) on polyelectrolyte brushes shows little change with pH. researchgate.net

Self-Healing Polymers and Composites

The development of polymers that can autonomously repair damage is a rapidly growing field of materials science, with the potential to extend the lifespan and improve the safety of a wide range of products. PDMAEMA has emerged as a key component in the fabrication of self-healing materials, particularly in the form of hydrogels and coatings.

Incorporation of Dynamic Reversible Bonds for Autonomous Repair

The intrinsic ability of some polymers to self-heal is often based on the incorporation of dynamic reversible bonds within their structure. These bonds can be broken and reformed in response to an external stimulus like heat or light, or even spontaneously at room temperature, allowing the material to mend cracks and cuts. nih.govresearchgate.net This approach avoids the need for external healing agents. google.com

In PDMAEMA-based systems, self-healing is frequently achieved through non-covalent interactions such as hydrogen bonds and metal-ligand coordination. mdpi.comnih.gov For example, hydrogels can be designed where the self-healing mechanism is driven by the reversible formation of hydrogen bonds. nih.govresearchgate.net The introduction of moieties capable of forming multiple hydrogen bonds, such as ureidopyrimidinone (UPy), into a PDMAEMA copolymer can create a network held together by these dynamic interactions. nih.govresearchgate.net These bonds can break upon damage and reform to heal the material. nih.govresearchgate.net Similarly, dynamic covalent bonds, such as imine and disulfide bonds, are also employed to create self-healing polymer networks. nih.govmdpi.com These bonds offer a balance of stability and reversibility, contributing to the robustness of the healed material. nih.gov

Fabrication of Supramolecular Hydrogels with Self-Healing Capabilities

Supramolecular hydrogels are a class of materials where the polymer chains are cross-linked by non-covalent interactions, such as hydrogen bonding, host-guest interactions, and electrostatic forces. researchgate.netmdpi.com This dynamic and reversible nature of the cross-links endows these hydrogels with remarkable properties, including the ability to self-heal. researchgate.netmdpi.com

PDMAEMA is an excellent candidate for building self-healing supramolecular hydrogels. Its cationic nature allows for the formation of hydrogels through electrostatic interactions with anionic components, such as nanoclay platelets. nih.govhu.edu.jo In such systems, the protonated PDMAEMA blocks can bind to the negatively charged surfaces of the nanoclay, forming reversible cross-links that enable the hydrogel to self-heal after being damaged. nih.govhu.edu.jo The self-healing process in these materials can be rapid, with some hydrogels showing recovery within seconds or minutes. nih.gov

Another strategy involves creating interpenetrating polymer networks (IPNs). For instance, an IPN hydrogel can be formed with a network of silicotungstic acid (SiW)-cross-linked hydroxypropyl methylcellulose (B11928114) (HPMC) and a ferric ion-cross-linked PDMAEMA network. nih.gov The combination of reversible physical interactions, including metal coordination, hydrogen bonding, and hydrophobic interactions, allows the hydrogel to exhibit excellent self-healing properties. nih.gov

Table 2: Examples of Self-Healing PDMAEMA-Based Supramolecular Hydrogels

System Cross-linking Mechanism Key Features
PDMAEMA-UPy Copolymer Quadruple hydrogen bonding of ureidopyrimidinone (UPy) units. nih.govresearchgate.net Rapid self-healing, thermo-regulated healing behavior. researchgate.net
PDMAEMA-Nanoclay Composite Electrostatic interactions between cationic PDMAEMA and anionic nanoclay platelets. nih.govhu.edu.jo CO2-responsive, rapid structure recovery. nih.gov
HPMC/SiW-PDMAEMA/Fe3+ IPN Metal coordination, hydrogen bonding, hydrophobic interactions. nih.gov Underwater adhesion, repeatable adhesive capability, strain-responsive conductivity. nih.gov

Development of Responsive Coatings with Scratch Recovery

The principles of self-healing observed in PDMAEMA hydrogels can be extended to the development of responsive coatings with scratch recovery capabilities. While direct research on PDMAEMA for scratch recovery is emerging, the intrinsic self-healing properties of the polymer make it a promising candidate for such applications. Self-healing coatings can be designed to automatically repair surface damage, thereby extending the aesthetic and functional lifetime of the coated object. youtube.com

The mechanisms for scratch recovery in polymer coatings can be either extrinsic, involving the release of a healing agent from embedded microcapsules, or intrinsic, relying on reversible bonds within the polymer matrix. researchgate.netnih.gov For PDMAEMA-based coatings, an intrinsic approach leveraging its responsive nature would be particularly advantageous. The ability of PDMAEMA to change its conformation and mobility in response to stimuli like pH or temperature could be harnessed to promote the flow of the material into a scratch, leading to its closure. mdpi.comnih.gov

For example, a coating could be designed where a change in environmental conditions triggers the reversible breaking of bonds, allowing the polymer chains to move and fill the damaged area. The development of such coatings would be highly valuable for applications where surfaces are prone to scratching, such as in automotive and electronic device manufacturing.

Advanced Separation Technologies (e.g., Responsive Membranes for Water Treatment)

The stimuli-responsive properties of PDMAEMA are being harnessed to create advanced separation technologies, particularly for water treatment. Responsive membranes can change their pore size and surface properties in response to external triggers like pH or temperature, allowing for controlled filtration and the prevention of fouling.

Novel pH-responsive nanoporous membranes have been fabricated through the self-assembly of silica (B1680970) nanoparticles functionalized with PDMAEMA brushes. These membranes exhibit a pore size that is dependent on the pH of the surrounding water. When the pH is changed from neutral to acidic, the pore size can decrease significantly. This is because at lower pH, the tertiary amine groups on the PDMAEMA chains become protonated, causing the polymer chains to swell and reduce the effective pore size of the membrane. This reversible control over pore size allows for tunable filtration and can help in mitigating biofouling. mdpi.com

Furthermore, blending PDMAEMA-based copolymers, such as PDMAEMA-block-poly(N-isopropylacrylamide) (PDMAEMA-b-PNIPAM), into membranes made from materials like polyethersulfone (PES) can enhance their properties. These blended membranes show improved water flux and fouling resistance. The PDMAEMA component contributes to the pH-responsiveness, while the PNIPAM component provides temperature-responsiveness.

Table 3: Performance of PDMAEMA-Based Responsive Membranes

Membrane Type Stimulus Response Application
PDMAEMA Brush on Silica Nanoparticles pH Pore size decreases by a factor of 1.6 when pH changes from neutral to acidic. mdpi.com Water treatment, molecular valves. mdpi.com
PES/PDMAEMA-b-PNIPAM Blend pH, Temperature Enhanced water flux and antifouling properties. Water treatment.
PVDF/PVDF-g-PNIPAAm Blend Temperature Water flux increases with increasing temperature. Efficient separation.

Potential Applications in Biosensing and Bioimaging

The unique ability of PDMAEMA to interact with biological molecules and respond to its environment makes it a valuable material for the development of biosensors and bioimaging agents. Hydrogel-based biosensors, in particular, have gained significant interest due to their high water content and biocompatibility.

PDMAEMA can be incorporated into hydrogels to create sensors that can detect specific analytes. For instance, a sensor for melamine (B1676169) detection was developed by modifying a glassy carbon electrode with a crosslinked copolymer of PDMAEMA and styrene (B11656), along with gold nanoparticles and methylene (B1212753) blue. The responsive nature of the PDMAEMA component can enhance the sensitivity and selectivity of the sensor.

In the realm of bioimaging, PDMAEMA-based nanocarriers are being explored for their ability to encapsulate and transport hydrophobic molecules. Graft copolymers of hyperbranched polystyrene and PDMAEMA can form aggregates in aqueous solutions that are sensitive to temperature, pH, and ionic strength. mdpi.comhu.edu.jo These aggregates can be loaded with fluorescent probes, and their response to stimuli can be used to trigger the release of these probes for imaging purposes. The ability to control the size and properties of these aggregates makes them promising candidates for targeted drug delivery and diagnostic applications. mdpi.comhu.edu.jo

Furthermore, composite nanowire arrays of PDMAEMA and gold nanoparticles have been developed as optical biosensors. These arrays can be modified with antibodies to detect specific antigens, such as those from Yersinia pestis, the causative agent of plague. The phase transition of the PDMAEMA in response to environmental changes can be used to modulate the optical signal of the sensor.

Environmental and Biological Considerations of Pdmaema Based Polymers

Biodegradability and Environmental Fate of PDMAEMA Systems

The environmental fate of polymers is a critical aspect of their life cycle assessment. For PDMAEMA-based systems, their persistence or degradation in different environmental compartments is a key consideration.

The degradation of PDMAEMA is significantly influenced by environmental conditions, particularly pH. In aqueous solutions, the polymer's stability is pH-dependent. While stable in acidic to neutral conditions, PDMAEMA undergoes chemical degradation in alkaline environments. researchgate.net This degradation is attributed to the deprotonation of its primary amine groups, leading to hydrolysis of the ester bonds. researchgate.net Specifically, above pH 9, the degradation involves both the elimination of 2-aminoethanol and the formation of 2-hydroxyethyl methacrylamide (B166291) repeat units through internal rearrangement. researchgate.net Copolymers containing PDMAEMA also exhibit pH-dependent degradation. For instance, a poly(ε-caprolactone)-b-poly(2-(dimethylamino)ethyl methacrylate) (PCL-b-PDMAEMA) block copolymer demonstrated faster hydrolytic degradation in an acidic environment (pH 4.5) compared to a slightly alkaline one (pH 7.4). nih.gov This is because the protonated PDMAEMA block in acidic conditions increases the copolymer's hydrophilicity, making it more susceptible to hydrolysis. nih.gov

The thermal degradation of PDMAEMA has been observed to occur in multiple stages. The first stage of decomposition for the side groups of PDMAEMA begins at approximately 200-350°C, with the main chain decomposition overlapping at temperatures between 350-500°C. researchgate.net Thermogravimetric analysis has shown a two-stage thermal degradation process, with the first step concluding around 390°C. plos.org

While studies on the degradation of closely related polyacrylates in soil environments suggest surface degradation and interaction with soil components, specific long-term studies on the fate of PDMAEMA in soil and aquatic ecosystems are less common. mdpi.com The potential for PDMAEMA to act as an antialgal agent has been noted, where it can disrupt and inhibit the growth of marine algae like Ulva. diva-portal.org This suggests that its presence in aquatic environments could have ecological impacts.

Table 1: Factors Influencing PDMAEMA Degradation

FactorEffect on PDMAEMAResearch Findings
pH Degradation in alkaline conditionsHydrolysis of ester bonds and internal rearrangement occur above pH 9. researchgate.net Copolymers with PCL show faster degradation in acidic environments due to increased hydrophilicity. nih.gov
Temperature Multi-stage thermal decompositionSide-chain degradation begins at 200-350°C, followed by main-chain degradation at 350-500°C. researchgate.netplos.org
Enzymes Primarily affects ester bondsIn copolymers, enzymatic degradation mainly targets the ester bonds in the PDMAEMA side chains. nih.gov
Environment Potential for antialgal activityPDMAEMA surfaces can inhibit the growth of marine algae. diva-portal.org

Comprehensive Biocompatibility and In Vitro/In Vivo Assessments

The biocompatibility of PDMAEMA is a crucial factor for its use in biomedical applications, and it has been extensively evaluated through various in vitro and in vivo studies. The cytotoxicity of PDMAEMA is a significant consideration and appears to be dependent on several factors, including its molecular weight, concentration, and chemical modification.

In vitro studies have shown that the cytotoxicity of PDMAEMA is concentration-dependent. nih.gov For instance, reducible versions of PDMAEMA (rPDMAEMA) have demonstrated significantly lower cytotoxicity across a range of cell lines compared to their non-reducible counterparts. nih.gov One study found that while a lower molecular weight PDMAEMA (Mn = 13,000 g/mol ) showed minimal toxicity, a higher molecular weight version (Mn = 26,000 g/mol ) led to a 40% reduction in cell viability at the same concentration. nih.gov The IC50 (half-maximal inhibitory concentration) values, which indicate the concentration of a substance needed to inhibit a biological process by half, are a common metric for cytotoxicity. For example, in human endothelial cells, the IC50 value for PDMAEMA was below 20 µg/mL, whereas rPDMAEMA did not reach this level of toxicity even at 50 µg/mL. nih.gov

The form of the PDMAEMA-based material also influences its biocompatibility. Hydrogels made from cellulose (B213188) grafted with PDMAEMA have been investigated for their high water content and similarity to living tissues. nih.gov PDMAEMA-based nanoparticles have been tested as non-viral gene delivery vectors, with studies showing high transfection efficiencies and low cytotoxicity at specific N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA). nih.govacs.org However, some studies have reported that PDMAEMA networks can be cytotoxic to certain cell types, like chondrosarcoma cells, likely due to a local increase in pH from the basic dimethylamino groups. nih.gov

In vivo assessments have provided further insights into the biocompatibility of PDMAEMA. When PDMAEMA-DNA complexes were administered intravenously in mice, they were found to distribute primarily to the lungs. nih.gov This was attributed to the formation of aggregates in the bloodstream. nih.gov Modifying the polymer, for example by creating reducible PDMAEMA, has been shown to reduce in vivo toxicity. nih.gov

Table 2: Summary of In Vitro Cytotoxicity of PDMAEMA-Based Systems

PDMAEMA SystemCell Line(s)Key Findings
Reducible PDMAEMA (rPDMAEMA) vs. non-reducible PDMAEMAHuman endothelial cells, pancreatic cancer cellsrPDMAEMA showed significantly lower cytotoxicity. The IC50 of PDMAEMA in endothelial cells was <20 µg/mL. nih.gov
PDMAEMA of varying molecular weightsMiaPaCa cellsHigher molecular weight PDMAEMA (26,000 g/mol ) was more cytotoxic than lower molecular weight (13,000 g/mol ). nih.gov
PDMAEMA-grafted core-shell-corona nanoparticlesCHO-K1 and L929 cellsHigh transfection efficiency (>50%) with low cytotoxicity at N/P ratios of 10 and 15. nih.gov
Biodegradable PDMAEMA networksChondrosarcoma cells, human fibroblastsCytotoxic, likely due to local pH increase. nih.gov
PDMAEMA-based hydrogelsNot specifiedHigh water content and flexibility make them promising for tissue interaction. nih.gov

Molecular-Level Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The biological activity and fate of PDMAEMA-based materials are intrinsically linked to their interactions with biological macromolecules such as proteins and nucleic acids. These interactions are governed by a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding.

The interaction between the cationic PDMAEMA and negatively charged DNA is a cornerstone of its application in gene delivery. The tertiary amine groups on the PDMAEMA side chains can be protonated, leading to a positive charge that facilitates electrostatic binding with the phosphate backbone of DNA. nih.gov This complexation results in the condensation of DNA into compact nanoparticles, which protects the genetic material from enzymatic degradation. nih.gov Molecular dynamics simulations have provided atomic-scale insights into this process, revealing that the charged amine groups of the polycation primarily interact with the phosphate groups of the DNA. nih.govresearchgate.net The stability and structure of these PDMAEMA/DNA complexes, often referred to as polyplexes, are influenced by the N/P ratio. nih.gov

Upon introduction into a biological fluid, nanoparticles, including those made from PDMAEMA, are immediately coated by proteins, forming what is known as a "protein corona." rsc.orgnih.govmdc-berlin.de This protein layer can significantly alter the physicochemical properties of the nanoparticles and mediate their subsequent biological interactions. rsc.org Studies with PDMAEMA-based polyplexes have shown that they interact with serum proteins like albumin. nih.gov This interaction can lead to a decrease in the zeta potential of the polyplexes, potentially influencing their circulation time and cellular uptake. nih.gov The specific composition of the protein corona can depend on the surface characteristics of the nanoparticle. nih.gov Understanding the composition and dynamics of the protein corona is crucial for predicting the in vivo behavior of PDMAEMA-based nanomedicines. nih.gov

Table 3: Overview of PDMAEMA Interactions with Biological Macromolecules

MacromoleculeType of InteractionSignificance
DNA Electrostatic binding between cationic polymer and anionic phosphate backbone. nih.govnih.govForms compact polyplexes, protecting DNA from degradation and facilitating gene delivery. nih.gov
Proteins (e.g., Serum Albumin) Adsorption onto the nanoparticle surface forming a protein corona. nih.govrsc.orgnih.govAlters nanoparticle properties, influencing in vivo fate, cellular uptake, and immunogenicity. nih.govrsc.orgmdc-berlin.de

Q & A

Q. What are the recommended safety protocols for handling DMAEMA in laboratory settings?

DMAEMA requires stringent safety measures due to its reactive and potentially hazardous nature. Key protocols include:

  • Engineering controls : Use closed systems for synthesis and handling to minimize exposure. Local exhaust ventilation and regular monitoring of airborne concentrations are critical .
  • Personal protective equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile rubber), safety goggles, and respiratory protection if ventilation is insufficient .
  • Environmental precautions : Prevent release into drains; waste should be incinerated or treated via approved methods to avoid environmental contamination .

Q. How is DMAEMA synthesized, and what are its key physicochemical properties?

DMAEMA is typically synthesized via radical polymerization of its monomer. Key properties include:

  • Molecular formula : C₈H₁₅NO₂ (molecular weight 157.21 g/mol) .
  • Structure : A methacrylate backbone with a tertiary amine group, enabling pH-responsive behavior and cationic charge in acidic conditions .
  • Solubility : Water-soluble at low pH due to protonation of the amine group; hydrophobic at neutral or alkaline pH .

Q. What analytical methods are used to quantify DMAEMA in polymer matrices?

A pharmacopeial method involves HPLC with UV detection:

  • Sample preparation : Dissolve the polymer in a solvent (e.g., tetrahydrofuran) and filter to remove particulates.
  • Quantification : Compare peak responses of DMAEMA in test solutions against a standard curve. The limit of detection is typically ≤0.1% .

Advanced Research Questions

Q. How does DMAEMA enhance gene delivery efficiency in polymeric vectors?

DMAEMA-based polymers (e.g., PDMAEMA) facilitate gene delivery through:

  • Proton sponge effect : The tertiary amine buffers endosomal pH, promoting endosomal escape of DNA/polymer complexes .
  • Structure-activity relationship : Higher molecular weight (>50 kDa) and optimal polymer/DNA weight ratios (e.g., 2:1) improve transfection efficiency .
  • Limitations : Cytotoxicity at high concentrations due to membrane disruption; this is mitigated by copolymerization with hydrophilic monomers like PEG .

Q. What explains the contradictory reactivity of DMAEMA versus ethyl 4-(dimethylamino) benzoate in resin systems?

In photo-initiated resin cements:

  • Reactivity difference : Ethyl 4-(dimethylamino) benzoate exhibits higher electron-donating capacity, accelerating radical generation compared to DMAEMA.
  • Role of co-initiators : Diphenyliodonium hexafluorophosphate (DPI) synergizes with DMAEMA by stabilizing radicals, improving conversion rates at higher amine concentrations (e.g., 1:2 CQ/amine ratio) .

Q. How do pH and temperature affect DMAEMA-based stimuli-responsive polymersomes?

  • pH responsiveness : The tertiary amine in DMAEMA protonates below pH 7.4, increasing hydrophilicity and swelling the polymersome structure .
  • Thermoresponsiveness : Copolymers with MEO₂MA exhibit lower critical solution temperature (LCST) behavior. Adjusting the DMAEMA/MEO₂MA ratio tunes the LCST between 26–40°C for controlled drug release .

Q. What methodologies optimize DMAEMA copolymer synthesis for adsorption applications?

For heavy metal ion or dye adsorption:

  • RAFT polymerization : Enables precise control over molecular weight and block architecture (e.g., PDMAEMA-<i>b</i>-PMMA), enhancing adsorption capacity .
  • Functionalization : Quaternization of the amine group (e.g., with 1-bromoalkanes) increases cationic charge density, improving Cr(VI) adsorption capacity to ~120 mg/g .

Data Analysis and Contradictions

Q. Why do conflicting reports exist on the cytotoxicity of PDMAEMA in gene delivery?

Discrepancies arise from:

  • Experimental variables : Cell type (e.g., COS-7 vs. OVCAR-3), polymer/DNA ratios, and molecular weight distributions .
  • Characterization gaps : Incomplete reporting of polydispersity indices (PDI) or residual monomer content (critical for biocompatibility) .

Q. How can researchers reconcile divergent LCST values reported for DMAEMA copolymers?

Variations in LCST are attributed to:

  • Monomer ratios : Higher DMAEMA content lowers LCST due to increased hydrophilicity .
  • Measurement conditions : Differences in heating rates (e.g., 1°C/min vs. 2°C/min) and polymer concentration (1–5% w/v) affect turbidity measurements .

Methodological Best Practices

Q. What strategies improve reproducibility in DMAEMA-based polymer synthesis?

  • Purification : Dialyze polymers against deionized water (MWCO 10 kDa) to remove unreacted monomer and initiators .
  • Characterization : Use <sup>1</sup>H NMR to confirm monomer conversion and GPC to determine molecular weight distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)ethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)ethyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.